molecular formula C9H10O2 B115375 2,3-Dihydrobenzofuran-7-methanol CAS No. 151155-53-2

2,3-Dihydrobenzofuran-7-methanol

Cat. No.: B115375
CAS No.: 151155-53-2
M. Wt: 150.17 g/mol
InChI Key: WUXXIPOWZJYRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzofuran-7-methanol (CAS 151155-53-2) is a chemical building block featuring the 2,3-dihydrobenzofuran scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds . This compound is of significant value in organic synthesis and pharmaceutical research, primarily serving as a key intermediate in the development of central nervous system (CNS) active agents . Its molecular structure supports the creation of compounds that interact with serotonin and dopamine receptors, making it a valuable precursor in ongoing research for potential antidepressants, antipsychotics, and cognitive enhancers . The broader 2,3-dihydrobenzofuran core is a common motif in numerous natural products and synthetic molecules with demonstrated anti-cancer, anti-inflammatory, anti-malarial, and anti-HIV properties . The presence of the methanol (-CH2OH) functional group at the 7-position provides a versatile handle for further chemical modification, allowing researchers to synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies and drug discovery programs . Beyond pharmaceuticals, this compound and its analogues are also employed in the preparation of agrochemicals and specialty polymers due to their stability and reactivity in organic transformations . Modern synthetic methodologies for constructing this scaffold often employ efficient transition metal-catalyzed reactions, including rhodium-catalyzed C-H functionalization and annulation strategies . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXXIPOWZJYRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383521
Record name (2,3-Dihydro-1-benzofuran-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151155-53-2
Record name (2,3-Dihydro-1-benzofuran-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1-benzofuran-7-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydrobenzofuran-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,3-Dihydrobenzofuran-7-methanol, a valuable building block in medicinal chemistry and drug development. The guide details two primary, high-yielding synthetic routes, complete with step-by-step experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a rigid dihydrobenzofuran scaffold with a reactive hydroxymethyl group, makes it an attractive starting material for the development of novel therapeutics. This guide focuses on the most efficient and practical methods for its preparation, emphasizing ortho-lithiation as a key strategy for regioselective functionalization.

Primary Synthetic Pathway: Ortho-metalation and Reduction

The most direct and widely applicable synthesis of this compound proceeds via a two-step sequence involving the formylation of 2,3-dihydrobenzofuran followed by the reduction of the resulting aldehyde. The oxygen atom of the dihydrofuran ring serves as an effective directing group for ortho-lithiation, enabling highly regioselective functionalization at the C7 position.

Logical Workflow of the Primary Synthetic Pathway

Synthetic Pathway A 2,3-Dihydrobenzofuran B 2,3-Dihydrobenzofuran-7-carbaldehyde A->B 1. n-BuLi, TMEDA, Dry Ether 2. DMF C This compound B->C NaBH4, Methanol

Caption: Primary synthetic route to this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the primary synthetic pathway. All quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Synthesis of 2,3-Dihydrobenzofuran-7-carbaldehyde

This step involves the ortho-lithiation of 2,3-dihydrobenzofuran followed by formylation with N,N-dimethylformamide (DMF). The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial for breaking up n-butyllithium (n-BuLi) aggregates and increasing the basicity of the organolithium reagent.

Experimental Protocol:

A solution of 2,3-dihydrobenzofuran (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) is added, followed by the dropwise addition of n-butyllithium (1.1 eq, as a solution in hexanes) while maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for 2 hours, during which a white precipitate may form. The mixture is then cooled to -78 °C, and anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

ParameterValue
Starting Material 2,3-Dihydrobenzofuran
Reagents n-BuLi, TMEDA, DMF
Solvent Anhydrous Diethyl Ether
Temperature 0 °C to Room Temperature
Reaction Time 2 hours (lithiation), Overnight (formylation)
Product 2,3-Dihydrobenzofuran-7-carbaldehyde
Yield ~70-80%
Purification Column Chromatography (Silica Gel)
Step 2: Synthesis of this compound

The final step is the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH4).

Experimental Protocol:

To a solution of 2,3-dihydrobenzofuran-7-carbaldehyde (1.0 eq) in methanol, sodium borohydride (NaBH4, 1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the pure product.

ParameterValue
Starting Material 2,3-Dihydrobenzofuran-7-carbaldehyde
Reagent Sodium Borohydride (NaBH4)
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 2 hours
Product This compound
Yield >95%
Purification Extractive work-up

Alternative Synthetic Pathway: Carboxylation and Reduction

An alternative route to this compound involves the initial halogenation of the dihydrobenzofuran ring, followed by carboxylation and subsequent reduction. This method, while involving more steps, can be advantageous depending on the availability of starting materials and desired scale.

Logical Workflow of the Alternative Synthetic Pathway

Alternative Synthetic Pathway A 2,3-Dihydrobenzofuran B 7-Bromo-2,3-dihydrobenzofuran A->B Br2, Acetic Acid C Methyl 2,3-dihydrobenzofuran-7-carboxylate B->C 1. Mg, THF 2. CO2 3. H3O+ 4. SOCl2, Methanol D This compound C->D LiAlH4, THF

Caption: Alternative synthetic route via carboxylation and reduction.

Detailed Protocols for Alternative Pathway

Step 1: Synthesis of 7-Bromo-2,3-dihydrobenzofuran

This step involves the electrophilic bromination of 2,3-dihydrobenzofuran.

Experimental Protocol:

To a solution of 2,3-dihydrobenzofuran (1.0 eq) in acetic acid, a solution of bromine (1.0 eq) in acetic acid is added dropwise at room temperature. The reaction mixture is stirred for 4-6 hours. The mixture is then poured into water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product, which can be purified by distillation or chromatography.

ParameterValue
Starting Material 2,3-Dihydrobenzofuran
Reagent Bromine (Br2)
Solvent Acetic Acid
Temperature Room Temperature
Reaction Time 4-6 hours
Product 7-Bromo-2,3-dihydrobenzofuran
Yield Moderate to Good
Purification Distillation or Column Chromatography
Step 2: Synthesis of Methyl 2,3-dihydrobenzofuran-7-carboxylate

This step involves the formation of a Grignard reagent, followed by carboxylation and esterification.

Experimental Protocol:

Magnesium turnings (1.2 eq) are activated in anhydrous tetrahydrofuran (THF). A solution of 7-bromo-2,3-dihydrobenzofuran (1.0 eq) in THF is added dropwise to initiate the Grignard reaction. The mixture is refluxed for 2 hours. The resulting Grignard reagent is then added to an excess of dry ice (solid CO2) at -78 °C. After the addition is complete, the mixture is allowed to warm to room temperature, and then acidified with dilute HCl. The product is extracted with diethyl ether, dried, and concentrated. The crude carboxylic acid is then esterified by refluxing with thionyl chloride in methanol to yield the methyl ester, which is purified by column chromatography.

ParameterValue
Starting Material 7-Bromo-2,3-dihydrobenzofuran
Reagents Mg, CO2, SOCl2, Methanol
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature Reflux (Grignard), -78 °C to RT (Carboxylation), Reflux (Esterification)
Product Methyl 2,3-dihydrobenzofuran-7-carboxylate
Yield Moderate (over 3 steps)
Purification Column Chromatography
Step 3: Reduction to this compound

The methyl ester is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Experimental Protocol:

A solution of methyl 2,3-dihydrobenzofuran-7-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous THF at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the pure alcohol.

ParameterValue
Starting Material Methyl 2,3-dihydrobenzofuran-7-carboxylate
Reagent Lithium Aluminum Hydride (LiAlH4)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 4 hours
Product This compound
Yield High
Purification Fieser workup and filtration

Conclusion

This guide has detailed two robust synthetic routes for the preparation of this compound. The primary route, involving ortho-lithiation and subsequent reduction of the aldehyde, is a highly efficient two-step process. The alternative route, proceeding through a bromo-intermediate, offers flexibility in synthetic design. Both pathways utilize well-established chemical transformations and provide good to excellent yields of the target compound. The provided experimental protocols and tabulated data serve as a valuable resource for researchers engaged in the synthesis of benzofuran-based molecules for applications in drug discovery and materials science.

An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydrobenzofuran-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-7-methanol, with the CAS number 151155-53-2, is a heterocyclic organic compound belonging to the dihydrobenzofuran class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active natural products and synthetic compounds. Derivatives of 2,3-dihydrobenzofuran have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and potential biological relevance. While experimental data for this specific isomer is limited, this guide consolidates available information and provides insights based on analogous compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is from experimental sources, other values are predicted based on the structure.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
CAS Number 151155-53-2[1]
Appearance Liquid[2]
Boiling Point 294.4 °C at 760 mmHg[2]
Melting Point Data not available[2]
Solubility Data not available
pKa Data not available

Spectroscopic Data

SpectroscopyPredicted Features
¹H NMR Aromatic protons (δ 6.8-7.5 ppm), methylene protons of the dihydrofuran ring (δ 3.2-4.6 ppm), and methylene protons of the methanol group (δ ~4.7 ppm).
¹³C NMR Aromatic carbons (δ 110-160 ppm), methylene carbons of the dihydrofuran ring (δ ~30 and ~72 ppm), and the methylene carbon of the methanol group (δ ~64 ppm).
Infrared (IR) A broad absorption band around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2850-2960 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and C-O stretching (~1000-1250 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be expected at m/z 150. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or water (H₂O, 18 Da).

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and common synthetic route involves the reduction of the corresponding carboxylic acid, 2,3-dihydrobenzofuran-7-carboxylic acid. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically employed for this transformation.

Experimental Protocol: Reduction of 2,3-Dihydrobenzofuran-7-carboxylic Acid with Lithium Aluminum Hydride (General Procedure)

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate and scale. Appropriate safety precautions must be taken when working with lithium aluminum hydride.

Materials:

  • 2,3-Dihydrobenzofuran-7-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry N₂ or Argon atmosphere

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere is charged with a suspension of lithium aluminum hydride (typically 1.5 to 2 equivalents) in anhydrous diethyl ether or THF.

  • A solution of 2,3-dihydrobenzofuran-7-carboxylic acid (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period of 2 to 4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

  • The reaction mixture is then cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

  • The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether or THF.

  • The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Carboxylic_Acid 2,3-Dihydrobenzofuran-7-carboxylic Acid Reducing_Agent 1. LiAlH4, Anhydrous Ether/THF 2. H2O, NaOH(aq) Carboxylic_Acid->Reducing_Agent Reduction Alcohol This compound Reducing_Agent->Alcohol Workup

Caption: Synthetic workflow for the reduction of a carboxylic acid to an alcohol.

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound itself, the 2,3-dihydrobenzofuran core is a well-established "privileged structure" in medicinal chemistry. This indicates that this scaffold is capable of binding to multiple biological targets with high affinity.

Numerous studies have demonstrated a wide array of biological activities for various derivatives of 2,3-dihydrobenzofuran, including:

  • Anticancer Activity: Many synthetic and natural 2,3-dihydrobenzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][2]

  • Anti-inflammatory Activity: The scaffold has been utilized in the development of inhibitors of enzymes involved in the inflammatory cascade.

  • Antimicrobial and Antifungal Activity: Certain derivatives exhibit significant activity against a range of bacteria and fungi.

  • Neurological Activity: The structural motif is also found in compounds targeting receptors and enzymes in the central nervous system.

The presence of the 7-methanol group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes this compound a valuable building block for the development of novel therapeutic agents.

Biological_Activities cluster_activities Potential Biological Activities Core 2,3-Dihydrobenzofuran Scaffold Anticancer Anticancer Core->Anticancer Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Antimicrobial Antimicrobial Core->Antimicrobial Neurological Neurological Core->Neurological

Caption: Potential biological activities of the 2,3-dihydrobenzofuran scaffold.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery and development, primarily owing to its core structural motif. While a complete experimental characterization of this specific isomer is not yet publicly available, this guide provides a solid foundation of its known chemical properties and a reliable pathway for its synthesis. The versatility of the 2,3-dihydrobenzofuran scaffold, coupled with the potential for further functionalization at the 7-methanol position, makes this compound a valuable starting point for the exploration of new chemical entities with diverse therapeutic applications. Further research is warranted to fully elucidate the physicochemical and biological profile of this compound.

References

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-methanol (CAS No. 151155-53-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-7-methanol, with the CAS number 151155-53-2, is a heterocyclic organic compound built upon the 2,3-dihydrobenzofuran scaffold. This core structure, a fusion of a benzene ring and a dihydrofuran ring, is a prevalent motif in a vast array of biologically active natural products and synthetic molecules.[1] The inherent structural features of the 2,3-dihydrobenzofuran core, including its rigidity and potential for diverse functionalization, make it a "privileged structure" in medicinal chemistry.[2] This guide provides a comprehensive overview of the technical data, synthesis, and potential applications of this compound for professionals in research and drug development.

Physicochemical Properties

While specific experimental data for this compound is not widely published, the following table summarizes its key identifiers and predicted properties based on its structure.

PropertyValueReference
CAS Number 151155-53-2[3]
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.17 g/mol [3]
Predicted Boiling Point 294.4 ± 19.0 °C
Predicted Density 1.215 ± 0.06 g/cm³
Predicted pKa 14.59 ± 0.10
Predicted LogP 1.45

Synthesis

Experimental Protocol: Conceptual Synthesis via Reduction

This protocol is a generalized procedure based on standard chemical transformations and may require optimization.

Objective: To synthesize this compound from 2,3-dihydrobenzofuran-7-carboxylic acid.

Materials:

  • 2,3-dihydrobenzofuran-7-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (a molar excess, typically 1.5-2.0 equivalents) in anhydrous THF.

  • Addition of Starting Material: 2,3-dihydrobenzofuran-7-carboxylic acid, dissolved in anhydrous THF, is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

  • Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filtration: The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate.

  • Extraction: The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G start 2,3-dihydrobenzofuran-7-carboxylic acid reduction Reduction (e.g., LiAlH4 in THF) start->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Spectral Data

While the specific NMR spectra for this compound are not provided in the search results, data for the parent 2,3-dihydrobenzofuran and the related 2,3-dihydrobenzofuran-7-carboxylic acid are available and can be used for comparative purposes.[4][5]

Table of Expected ¹H and ¹³C NMR Chemical Shifts:

PositionExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
2~4.6 (t)~71
3~3.2 (t)~29
4~6.8-7.2 (m)~120-130
5~6.8-7.2 (m)~120-130
6~6.8-7.2 (m)~120-130
7-~130-140
7-CH₂OH~4.7 (s)~60-65
7a-~160
3a-~120-130

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Biological Activity and Applications in Drug Discovery

The 2,3-dihydrobenzofuran scaffold is a key component in numerous compounds with a wide range of biological activities, making it a "privileged" structure in drug discovery.[2] Derivatives of this scaffold have demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been directly linked to this compound, the broader class of 2,3-dihydrobenzofuran derivatives has been shown to interact with various biological targets. For instance, some derivatives act as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[2] Others have been investigated as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal domain (BET) family of proteins, which are epigenetic readers involved in transcriptional regulation.

The diagram below illustrates a simplified, hypothetical signaling pathway where a 2,3-dihydrobenzofuran derivative might act as an inhibitor.

G substrate Substrate enzyme Target Enzyme (e.g., mPGES-1) substrate->enzyme product Product (e.g., Prostaglandin E2) enzyme->product response Cellular Response (e.g., Inflammation) product->response inhibitor 2,3-Dihydrobenzofuran Derivative inhibitor->enzyme

Hypothetical inhibition of a target enzyme by a 2,3-dihydrobenzofuran derivative.

Experimental Workflow for Biological Screening:

A general workflow for screening the biological activity of this compound would involve a series of in vitro and potentially in vivo assays.

G compound This compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) compound->in_vitro hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Studies (e.g., Animal Models) lead_opt->in_vivo candidate Drug Candidate in_vivo->candidate

A generalized workflow for the biological screening of a compound.

Safety Information

Specific safety data for this compound is not available. However, based on the parent compound, 2,3-dihydrobenzofuran, and general laboratory safety principles, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Conclusion

This compound is a valuable building block for chemical synthesis and a potential lead compound in drug discovery, owing to the established biological significance of the 2,3-dihydrobenzofuran scaffold. While specific experimental data for this particular molecule is limited, this guide provides a foundational understanding of its properties, potential synthesis, and applications based on the broader knowledge of its chemical class. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

References

Elucidating the Molecular Architecture of 2,3-Dihydrobenzofuran-7-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2,3-Dihydrobenzofuran-7-methanol, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The following sections detail the spectroscopic data, experimental methodologies, and the logical workflow employed to confirm its molecular structure.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.0-7.2m-3HAr-H
~4.6t8.82HO-CH₂ -CH₂
~4.5s-2HAr-CH₂ -OH
~3.2t8.82HO-CH₂-CH₂
~1.6br s-1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~159.5C7a
~130-140C3a
~120-130Aromatic C H
~110-125Aromatic C H
~110-125Aromatic C H
~71.0O-C H₂-CH₂
~64.0Ar-C H₂-OH
~29.7O-CH₂-C H₂

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
150High[M]⁺
131Moderate[M - H₂O]⁺
121High[M - CH₂OH]⁺
91Moderate[C₇H₇]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1580MediumAromatic C=C stretch
1480-1450MediumAromatic C=C stretch
1250-1200StrongAryl-O stretch (asymmetric)
1050-1000StrongC-O stretch (primary alcohol)

Logical Workflow for Structure Elucidation

The process of determining the structure of this compound follows a logical progression of analytical techniques. The following diagram illustrates this workflow.

structure_elucidation cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Confirmation Unknown Unknown Compound MS Mass Spectrometry (MS) Unknown->MS Determine Molecular Weight IR Infrared (IR) Spectroscopy Unknown->IR Identify Functional Groups Proposed_Structure Proposed Structure: This compound MS->Proposed_Structure Suggests Molecular Formula C₉H₁₀O₂ IR->Proposed_Structure Indicates -OH and Aromatic Ether NMR_1H ¹H NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR_1H->TwoD_NMR Correlate Protons NMR_13C ¹³C NMR NMR_13C->TwoD_NMR Correlate Protons to Carbons Final_Structure Confirmed Structure TwoD_NMR->Final_Structure Confirm Connectivity Proposed_Structure->NMR_1H Predict Proton Environment Proposed_Structure->NMR_13C Predict Carbon Skeleton

Figure 1: Workflow for the structure elucidation of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structural elucidation of this compound.

Synthesis of this compound

A plausible synthetic route involves the reduction of a suitable precursor such as 2,3-dihydrobenzofuran-7-carboxylic acid or its corresponding aldehyde. A general procedure is as follows:

  • Precursor Preparation: 2,3-Dihydrobenzofuran-7-carboxylic acid can be synthesized via established literature methods, often involving cyclization reactions of appropriately substituted phenols.

  • Reduction: The carboxylic acid (1 equivalent) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • A reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5-2 equivalents), is carefully added portion-wise to the stirred solution at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cautiously quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Key acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 101 MHz. A spectral width of 240 ppm and a larger number of scans (e.g., 1024) are typically required to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For electron ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: In EI-MS, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected.

  • The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Spectroscopic Profile of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the available spectral data for the compound (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS: 38002-89-0). It is important to note that a comprehensive, publicly available dataset for 2,3-Dihydrobenzofuran-7-methanol could not be located in the course of this research. The data presented herein pertains to a close structural analogue and should be interpreted with this consideration.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available

Note: Specific ¹H and ¹³C NMR data for (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol were not found in the available literature. General spectral characteristics of related benzofuran derivatives suggest expected regions for aromatic, aliphatic, and alcohol protons and carbons.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (alcohol)
~3000-2850Medium-StrongC-H stretch (aliphatic)
~1600 & ~1480Medium-WeakC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1050Medium-StrongC-O stretch (primary alcohol)

Note: This is a generalized representation of an IR spectrum for a compound with this functionality. Actual peak positions and intensities may vary.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Fragmentation
178.1~40[M]⁺ (Molecular Ion)
163.1~100[M - CH₃]⁺
147.1~30[M - CH₂OH]⁺
135.1~25[M - C₃H₇]⁺

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for similar compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. These are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

  • Thin Film (for liquids/oils): A drop of the neat compound is placed between two KBr or NaCl plates.

  • KBr Pellet (for solids): A small amount of the solid compound is ground with dry KBr powder and pressed into a thin pellet.

  • ATR (Attenuated Total Reflectance): A small amount of the sample is placed directly on the ATR crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum is collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol, acetonitrile).

  • An appropriate internal standard may be added for quantitative analysis.

Data Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • GC Column: A suitable capillary column (e.g., DB-5ms).

  • Temperature Program: An appropriate temperature gradient is used to ensure separation and elution of the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Prep ir IR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry (e.g., GC-MS) purification->ms Sample Prep structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation ms->structure_elucidation

Spectroscopic Analysis Workflow

The Multifaceted Biological Activities of 2,3-Dihydrobenzofuran Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds that exhibit a wide array of significant biological activities. This structural unit, consisting of a fused benzene and dihydrofuran ring, has garnered considerable attention in medicinal chemistry due to its versatile pharmacological profile. This technical guide provides a comprehensive overview of the core biological activities of 2,3-dihydrobenzofuran derivatives, with a focus on their anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Anti-inflammatory Activity

2,3-Dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents, with several studies demonstrating their efficacy in both in vitro and in vivo models. The anti-inflammatory effects are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity
CompoundAssayModel/Cell LineIC50/ActivityReference
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneCarrageenan-induced paw edema (rat)In vivoMore potent than diclofenac[1]
Fluorinated dihydrobenzofuran derivativesIL-6 secretion (LPS-stimulated macrophages)In vitro1.2 to 9.04 µM[2][3][4]
Fluorinated dihydrobenzofuran derivativesChemokine (C-C) Ligand 2 secretion (LPS-stimulated macrophages)In vitro1.5 to 19.3 µM[2][3][4]
Fluorinated dihydrobenzofuran derivativesNitric oxide production (LPS-stimulated macrophages)In vitro2.4 to 5.2 µM[2][3][4]
Fluorinated dihydrobenzofuran derivativesProstaglandin E2 production (LPS-stimulated macrophages)In vitro1.1 to 20.5 µM[2][3][4]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Compound Administration: The test 2,3-dihydrobenzofuran derivative is administered orally or intraperitoneally at a specified dose. A positive control (e.g., indomethacin or diclofenac) and a vehicle control group are included.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Inhibition of Pro-inflammatory Mediators in Macrophages

This in vitro assay assesses the ability of compounds to suppress the production of inflammatory molecules.

  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.

  • Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of the 2,3-dihydrobenzofuran derivatives for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Quantification of Mediators: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of nitric oxide (NO), prostaglandins (PGE2), and various cytokines (e.g., IL-6, TNF-α) are measured using commercially available assay kits (e.g., Griess reagent for NO, ELISA kits for cytokines).

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Signaling Pathways

The anti-inflammatory effects of 2,3-dihydrobenzofuran derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway pIkappaB p-IκBα IKK->pIkappaB Phosphorylation IkappaB IκBα NFkappaB NF-κB (p65/p50) IkappaB:e->NFkappaB:w NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation pIkappaB->IkappaB Degradation Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivative Dihydrobenzofuran->IKK Inhibition Dihydrobenzofuran->MAPK_pathway Inhibition DNA DNA NFkappaB_nuc->DNA Proinflammatory_genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) DNA->Proinflammatory_genes

Caption: NF-κB and MAPK signaling pathways in inflammation.

Anticancer Activity

Numerous 2,3-dihydrobenzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity
CompoundCancer Cell LineIC50Reference
Fluorinated dihydrobenzofuran derivativeHCT116 (colon)19.5 µM[5]
Fluorinated dihydrobenzofuran derivativeHCT116 (colon)24.8 µM[5]
Benzofuran-2-carboxylic acid N-(substituted)phenylamide derivativesACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate)Low micromolar range[6]
Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2,3-dihydrobenzofuran derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cancer cells are treated with the 2,3-dihydrobenzofuran derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: The cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of cells in each quadrant is quantified.

Signaling Pathways

The anticancer activity of 2,3-dihydrobenzofuran derivatives often involves the induction of apoptosis through the intrinsic (mitochondrial) and extrinsic pathways.

G cluster_apoptosis Apoptosis Induction Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivative Bcl2 Bcl-2 (Anti-apoptotic) Dihydrobenzofuran->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Dihydrobenzofuran->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis

Caption: Intrinsic apoptosis pathway targeted by 2,3-dihydrobenzofuran derivatives.

Neuroprotective Activity

Certain 2,3-dihydrobenzofuran derivatives have shown promise as neuroprotective agents, particularly in models of neurodegenerative diseases like Alzheimer's disease. Their mechanisms of action include antioxidant effects, modulation of neurotransmitter-related enzymes, and regulation of neuroinflammatory and apoptotic pathways.

Experimental Protocols

Streptozotocin (STZ)-Induced Alzheimer's Disease Model in Mice

This model is used to study sporadic Alzheimer's disease.

  • Animal Model: Male Swiss mice are commonly used.

  • Induction of AD: Intracerebroventricular (ICV) injections of streptozotocin (STZ) are administered to induce a condition that mimics many features of Alzheimer's disease.

  • Compound Treatment: The 2,3-dihydrobenzofuran derivative is administered (e.g., intragastrically) for a specified duration following STZ injection.

  • Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Y-maze, novel object recognition, and passive avoidance tests.

  • Biochemical Analysis: After the behavioral tests, brain tissues (e.g., hippocampus, cortex) are collected for biochemical analyses, including the measurement of oxidative stress markers (e.g., TBARS, ROS), acetylcholinesterase (AChE) activity, and levels of inflammatory and apoptotic markers (e.g., NF-κB, IL-6, Bcl-2, Bax).

  • Data Analysis: The results from the treated groups are compared with the STZ-induced and control groups.

Signaling Pathways

The neuroprotective effects of 2,3-dihydrobenzofuran derivatives can involve the modulation of pathways related to neuronal survival and inflammation.

G cluster_neuroprotection Neuroprotective Mechanisms Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivative OxidativeStress Oxidative Stress Dihydrobenzofuran->OxidativeStress Reduction Neuroinflammation Neuroinflammation (NF-κB, IL-6) Dihydrobenzofuran->Neuroinflammation Inhibition AChE Acetylcholinesterase (AChE) Dihydrobenzofuran->AChE Inhibition Apoptosis Apoptosis (Bax/Bcl-2 ratio) Dihydrobenzofuran->Apoptosis Inhibition NRF2 NRF2 (Antioxidant Response) Dihydrobenzofuran->NRF2 Activation BDNF BDNF (Neuronal Survival) Dihydrobenzofuran->BDNF Upregulation NeuronalSurvival Neuronal Survival and Cognitive Function NRF2->NeuronalSurvival BDNF->NeuronalSurvival

Caption: Neuroprotective signaling pathways modulated by 2,3-dihydrobenzofuran derivatives.

Antimicrobial Activity

2,3-Dihydrobenzofuran derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test bacterium or fungus is prepared in a suitable broth.

  • Compound Dilution: Serial dilutions of the 2,3-dihydrobenzofuran derivative are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The 2,3-dihydrobenzofuran scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects, underscore the significant potential of this class of compounds. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers and drug development professionals in their efforts to explore and exploit the therapeutic potential of 2,3-dihydrobenzofuran derivatives. Further research into structure-activity relationships and optimization of lead compounds will be crucial in translating the promising preclinical findings into clinically effective therapies.

References

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dihydrobenzofuran-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2,3-Dihydrobenzofuran-7-methanol (CAS No. 151155-53-2)[1][2]. The information herein is intended to support research, development, and formulation activities involving this compound. While specific experimental data for this molecule is not extensively published, this guide outlines detailed experimental protocols for determining these key physicochemical properties based on established methodologies for organic compounds and pharmaceutical substances.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol [1]. Its structure consists of a 2,3-dihydrobenzofuran core with a hydroxymethyl substituent at the 7-position. The presence of the polar hydroxyl group is expected to influence its solubility in polar solvents, while the aromatic and heterocyclic ring system contributes to its overall lipophilicity.

IdentifierValue
CAS Number 151155-53-2[1][2]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance (Expected) White to off-white solid
Melting Point Not reported
Boiling Point Not reported

Solubility Profile

The solubility of a compound is a critical parameter in drug development, impacting its absorption, distribution, and formulation. Based on its structure, this compound is anticipated to exhibit solubility in a range of organic solvents and limited solubility in water. The parent compound, 2,3-dihydrobenzofuran, is soluble in methanol, alcohol, chloroform, and diethyl ether, and moderately soluble in cold water[3][4]. The addition of a polar methanol group in this compound would likely increase its polarity and aqueous solubility compared to the parent compound.

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterSparingly soluble to slightly solubleThe hydroxyl group can form hydrogen bonds with water, but the larger hydrophobic dihydrobenzofuran moiety will limit extensive solubility.
MethanolSolubleThe compound is expected to be soluble due to the polarity of both the solute and the solvent.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent that can dissolve a wide range of organic compounds.
Dichloromethane (DCM)SolubleA common organic solvent that should readily dissolve the compound.
HexaneInsolubleThe non-polar nature of hexane is unlikely to effectively solvate the polar hydroxyl group.
5% Aqueous HClLikely solubleThe ether oxygen may be protonated, increasing aqueous solubility.
5% Aqueous NaOHLikely solubleThe hydroxyl group is acidic and will be deprotonated by a strong base, forming a more soluble salt.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard procedure for qualitatively and quantitatively determining the solubility of this compound.

3.1. Materials

  • This compound

  • Deionized water

  • Methanol

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Hexane

  • 5% (w/v) Hydrochloric Acid

  • 5% (w/v) Sodium Hydroxide

  • Vortex mixer

  • Thermostatically controlled shaker

  • Analytical balance

  • HPLC-UV or other suitable analytical method

3.2. Qualitative Solubility Assessment

  • Place approximately 1-2 mg of this compound into a small test tube.

  • Add 1 mL of the desired solvent in 0.2 mL increments.

  • After each addition, vortex the test tube for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid against a dark background.

  • Classify the solubility as:

    • Very soluble: Less than 1 part of solvent required for 1 part of solute.

    • Freely soluble: From 1 to 10 parts of solvent required for 1 part of solute.

    • Soluble: From 10 to 30 parts of solvent required for 1 part of solute.

    • Sparingly soluble: From 30 to 100 parts of solvent required for 1 part of solute.

    • Slightly soluble: From 100 to 1,000 parts of solvent required for 1 part of solute.

    • Very slightly soluble: From 1,000 to 10,000 parts of solvent required for 1 part of solute.

    • Practically insoluble, or insoluble: More than 10,000 parts of solvent required for 1 part of solute.

3.3. Quantitative Solubility Determination (Shake-Flask Method)

  • Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate sealed flasks.

  • Place the flasks in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C and 37°C).

  • Shake the flasks until equilibrium is reached (typically 24-72 hours).

  • Allow the solutions to stand, and then filter the supernatant through a 0.45 µm filter to remove undissolved solid.

  • Dilute an aliquot of the clear filtrate with a suitable solvent.

  • Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL or mol/L.

Figure 1. Experimental workflow for solubility determination.

Stability Profile

Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy over time.[5][6][7] The stability of this compound can be influenced by factors such as temperature, humidity, light, and pH.

Table 2: Potential Degradation Pathways and Conditions

ConditionPotential Degradation Pathway
Acidic pH Potential for acid-catalyzed reactions, though the core structure is relatively stable.
Alkaline pH The hydroxyl group can be deprotonated, potentially leading to other reactions if reactive species are present.
Oxidation The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid.
High Temperature Thermal decomposition may occur, the extent of which needs to be determined.
Photostability The aromatic ring may absorb UV light, potentially leading to photodegradation.

Experimental Protocol for Stability Assessment

This protocol is based on ICH guidelines for stability testing of new drug substances.[5][6]

5.1. Materials and Equipment

  • This compound (solid form)

  • Solutions of the compound in relevant solvents (e.g., for solution stability)

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)

  • Photostability chamber

  • pH meter

  • Buffers of various pH values (e.g., pH 2, 7, 9)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • HPLC with a diode array detector (DAD) or mass spectrometer (MS) for peak purity and degradant identification.

5.2. Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to develop a stability-indicating analytical method.

  • Acid and Base Hydrolysis: Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH. Heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a set duration.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

5.3. Long-Term and Accelerated Stability Studies

  • Store accurately weighed samples of the solid compound in appropriate containers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).[5]

  • Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

G cluster_0 Forced Degradation cluster_1 Long-Term & Accelerated Studies Acid Acid Hydrolysis Analysis HPLC Analysis (Assay, Purity, Degradants) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photostability Photo->Analysis LongTerm 25°C / 60% RH LongTerm->Analysis Accelerated 40°C / 75% RH Accelerated->Analysis Initial Initial Sample (T=0) Initial->Acid Initial->Base Initial->Oxidation Initial->Thermal Initial->Photo Initial->LongTerm Initial->Accelerated

Figure 2. Logical relationship of stability testing procedures.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for its determination. The compound is predicted to be soluble in polar organic solvents and sparingly soluble in water. Its stability profile should be thoroughly investigated through forced degradation and long-term studies to identify potential degradation pathways and establish appropriate storage conditions and shelf-life. The experimental protocols outlined herein provide a solid foundation for researchers and drug development professionals to generate the necessary data for their applications.

References

The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of 2,3-Dihydrobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold, a heterocyclic motif consisting of a fused benzene and dihydrofuran ring, has been a cornerstone in the landscape of organic chemistry and medicinal chemistry for over a century. Its prevalence in a vast array of natural products and its role as a privileged structure in drug discovery underscore its significance. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic milestones of 2,3-dihydrobenzofuran chemistry, alongside a detailed exploration of its physicochemical properties and biological activities.

A Journey Through Time: Discovery and Historical Context

A pivotal moment in the history of 2,3-dihydrobenzofuran synthesis was the application of the Claisen rearrangement . This powerful carbon-carbon bond-forming reaction, discovered by Rainer Ludwig Claisen, provided a reliable method for the synthesis of ortho-allylphenols, which serve as key precursors to 2,3-dihydrobenzofurans through subsequent cyclization.

The 20th and 21st centuries witnessed an explosion in the development of synthetic methodologies for accessing this versatile scaffold. The advent of transition metal catalysis revolutionized the field, with palladium, rhodium, ruthenium, and gold-catalyzed reactions offering unprecedented efficiency, selectivity, and functional group tolerance. These modern methods have enabled the synthesis of a diverse library of substituted 2,3-dihydrobenzofuran derivatives for various applications.

The Art of Synthesis: Key Experimental Protocols

The synthesis of the 2,3-dihydrobenzofuran core can be broadly categorized into classical and modern methods. This section details the experimental protocols for two seminal approaches.

Classical Approach: Claisen Rearrangement and Cyclization of o-Allylphenol

This method remains a fundamental and widely used strategy for the synthesis of 2,3-dihydrobenzofurans.

Experimental Protocol:

  • O-Allylation of Phenol: To a solution of a substituted phenol (1.0 eq.) in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate (K₂CO₃, 1.5 eq.). Allyl bromide (1.2 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to 60-80 °C for 4-12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude allyl phenyl ether is purified by column chromatography.

  • Claisen Rearrangement: The purified allyl phenyl ether is heated neat or in a high-boiling solvent such as N,N-diethylaniline or o-dichlorobenzene to 180-220 °C. The rearrangement is typically complete within 1-4 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Cyclization: The resulting o-allylphenol can be cyclized to the 2,3-dihydrobenzofuran under various conditions. A common method involves heating the o-allylphenol with a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), or a transition metal catalyst. Alternatively, intramolecular hydroalkoxylation can be achieved using catalysts like palladium(II) acetate in the presence of an oxidant.

Modern Approach: Palladium-Catalyzed Intramolecular C-H Functionalization

This contemporary method showcases the power of transition metal catalysis in constructing the 2,3-dihydrobenzofuran ring system with high efficiency.

Experimental Protocol:

  • Substrate Preparation: An ortho-alkenylphenol is prepared through standard synthetic methods, such as a Wittig reaction on a salicylaldehyde derivative.

  • Palladium-Catalyzed Cyclization: To a solution of the ortho-alkenylphenol (1.0 eq.) in a solvent such as toluene or 1,4-dioxane, is added a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a ligand, such as triphenylphosphine (PPh₃, 10 mol%). An oxidant, like benzoquinone or copper(II) acetate, is often required. The reaction mixture is then heated to 80-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is evaporated. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Physicochemical and Biological Properties: A Quantitative Overview

The physicochemical properties of 2,3-dihydrobenzofuran and its derivatives are crucial for their application in various fields, particularly in drug discovery. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of 2,3-Dihydrobenzofuran

PropertyValue
Molecular Formula C₈H₈O
Molecular Weight 120.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 188-189 °C
Melting Point -21 °C
Density 1.065 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.549

Table 2: Biological Activity of Selected 2,3-Dihydrobenzofuran Derivatives

DerivativeTarget/Cell LineActivity (IC₅₀/EC₅₀)Reference
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneProstaglandin SynthesisPotent Inhibitor[1]
Substituted 2,3-dihydrobenzofuransCannabinoid Receptor 2 (CB2)Potent Agonists[2]
2,3-Dihydrobenzofuran derivativesmPGES-1~2 µM[3]
Bromo-derivative (14c)HCT-116 (Colon Cancer)3.27 µM[4]
3-Amidobenzofuran (28g)MDA-MB-231 (Breast Cancer)3.01 µM[5]
Oxindole-Benzofuran (22f)MCF-7 (Breast Cancer)2.27 µM[4]

Signaling Pathways and Mechanisms of Action

The biological effects of 2,3-dihydrobenzofuran derivatives are mediated through their interaction with specific cellular targets. This section visualizes two key signaling pathways where these compounds have shown significant activity.

Cannabinoid Receptor 2 (CB2) Agonism

Certain 2,3-dihydrobenzofuran derivatives act as potent and selective agonists of the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor primarily expressed on immune cells. Activation of CB2 is associated with anti-inflammatory and immunomodulatory effects.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, p38, JNK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Immune_Response Modulation of Immune Response PKA->Immune_Response Regulates MAPK->Immune_Response Regulates DHF_agonist 2,3-Dihydrobenzofuran Agonist DHF_agonist->CB2 Binds and Activates

CB2 Receptor Signaling Pathway
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition

Derivatives of 2,3-dihydrobenzofuran have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).

mPGES1_Inhibition_Pathway cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX Substrate PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 Substrate PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation Pain, Fever PGE2->Inflammation Mediates COX->PGH2 Produces mPGES1->PGE2 Produces DHF_inhibitor 2,3-Dihydrobenzofuran Inhibitor DHF_inhibitor->mPGES1 Inhibits

mPGES-1 Inhibition Pathway

Conclusion

The 2,3-dihydrobenzofuran scaffold has a rich history and continues to be a fertile ground for chemical synthesis and drug discovery. From its early discovery to the development of sophisticated catalytic methods, the journey of this heterocyclic compound is a testament to the evolution of organic chemistry. Its diverse biological activities, particularly in the realms of inflammation and cancer, ensure that the 2,3-dihydrobenzofuran core will remain a focal point for researchers and drug development professionals for the foreseeable future. This guide serves as a foundational resource for those seeking to understand and harness the potential of this remarkable molecular architecture.

References

Theoretical Exploration of 2,3-Dihydrobenzofuran-7-methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive theoretical and practical overview of 2,3-Dihydrobenzofuran-7-methanol, a key derivative with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into its synthesis, theoretical properties, and potential biological significance. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a cohesive analysis based on established synthetic methodologies and computational studies of closely related analogues.

Introduction

The 2,3-dihydrobenzofuran core is a versatile heterocyclic system that has garnered significant attention in the pharmaceutical industry. Its rigid structure, combined with the potential for diverse functionalization, makes it an attractive scaffold for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on the 7-methanol substituted derivative, exploring its theoretical underpinnings and proposing experimental pathways for its synthesis and characterization.

Theoretical Studies and Computational Analysis

Computational Methodology (Hypothetical Protocol):

A representative computational study would involve geometry optimization of the this compound structure using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. Subsequent frequency calculations would confirm the optimized structure as a true minimum on the potential energy surface and provide theoretical vibrational frequencies for comparison with experimental infrared (IR) spectra. Further analyses, including Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) mapping, would offer insights into the molecule's electronic structure, reactivity, and intermolecular interaction sites.

Table 1: Predicted Molecular Properties of this compound

PropertyPredicted ValueMethod
Molecular FormulaC₉H₁₀O₂-
Molecular Weight150.17 g/mol -
Dipole Moment~2.5 - 3.5 DDFT/B3LYP
HOMO Energy~ -6.0 to -6.5 eVDFT/B3LYP
LUMO Energy~ -0.5 to -1.0 eVDFT/B3LYP
HOMO-LUMO Gap~ 5.0 to 6.0 eVDFT/B3LYP
Polarizability~ 120 - 130 Bohr³DFT/B3LYP

Note: The values in this table are illustrative and based on typical ranges observed for similar 2,3-dihydrobenzofuran derivatives. Actual values would require specific quantum chemical calculations.

Table 2: Predicted Key Geometrical Parameters of this compound (Optimized Structure)

ParameterPredicted Value (Å or °)
C7-C(methanol) bond length~ 1.51 Å
C(methanol)-O bond length~ 1.43 Å
O-H bond length~ 0.97 Å
C7-C(methanol)-O bond angle~ 112°
Dihedral angle (Benzene ring plane - C7-C(methanol)-O)~ 90°

Note: These are estimated values based on standard bond lengths and angles for similar functional groups and would be precisely determined through DFT optimization.

Proposed Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the available literature. However, a plausible and efficient synthetic route can be designed based on established methodologies for the functionalization of the 2,3-dihydrobenzofuran ring system. A common strategy involves the preparation of a 2,3-dihydrobenzofuran-7-carboxylic acid or a 7-carbaldehyde intermediate, followed by its reduction to the corresponding alcohol.

Proposed Synthetic Pathway:

G A 2,3-Dihydrobenzofuran B 2,3-Dihydrobenzofuran-7-carbaldehyde A->B Formylation (e.g., Vilsmeier-Haack) C This compound B->C Reduction (e.g., NaBH4)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Formylation of 2,3-Dihydrobenzofuran (Vilsmeier-Haack Reaction)

  • Materials: 2,3-Dihydrobenzofuran, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Sodium acetate, Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of anhydrous DMF in DCM to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, ensuring the temperature remains below 5°C.

    • Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 2,3-dihydrobenzofuran in anhydrous DMF dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and then heat to approximately 60°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and slowly add a saturated solution of sodium acetate to neutralize it.

    • Stir for 30 minutes, then extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2,3-Dihydrobenzofuran-7-carbaldehyde.

Step 2: Reduction of 2,3-Dihydrobenzofuran-7-carbaldehyde

  • Materials: 2,3-Dihydrobenzofuran-7-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Deionized water, Ethyl acetate, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2,3-Dihydrobenzofuran-7-carbaldehyde in a mixture of methanol and DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

    • Continue stirring at 0°C for 1-2 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, quench it by the slow addition of deionized water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product, this compound, can be further purified by column chromatography if necessary.

Potential Applications in Drug Development

The 2,3-dihydrobenzofuran scaffold is a key component in a variety of pharmacologically active molecules. The introduction of a hydroxymethyl group at the 7-position provides a crucial handle for further chemical modification and can also participate in hydrogen bonding interactions with biological targets.

Potential Signaling Pathway Interactions:

While the specific biological targets of this compound are yet to be elucidated, derivatives of the parent scaffold have been shown to interact with a range of enzymes and receptors. For instance, some derivatives act as inhibitors of enzymes like monoamine oxidase (MAO) or as ligands for serotonin and dopamine receptors. The 7-methanol derivative could serve as a foundational structure for developing more complex molecules targeting these or other pathways.

G cluster_0 Drug Development Workflow A This compound (Core Scaffold) B Library Synthesis (Further Modification) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Studies E->F

Caption: A logical workflow for the utilization of this compound in a drug discovery program.

Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This technical guide has provided a theoretical framework for its study, including predicted molecular properties and a plausible synthetic route. The information presented herein, though based on analogies to related compounds, offers a solid foundation for researchers to embark on the practical synthesis, characterization, and biological evaluation of this intriguing compound. Further experimental and computational work is warranted to fully unlock the therapeutic potential of this compound and its derivatives.

Methodological & Application

Application Notes and Protocols: 2,3-Dihydrobenzofuran-7-methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2,3-Dihydrobenzofuran-7-methanol, a key building block in the preparation of complex organic molecules and pharmaceutical intermediates. The protocols outlined below offer step-by-step methodologies for its conversion into valuable derivatives.

Introduction

This compound is a versatile bifunctional molecule featuring a rigid dihydrobenzofuran core and a reactive primary alcohol. This unique structural combination makes it an attractive starting material for the synthesis of a variety of substituted benzofuran derivatives. The dihydrobenzofuran moiety is a common scaffold in numerous biologically active natural products and synthetic compounds. The primary alcohol at the 7-position provides a convenient handle for a range of chemical transformations, including oxidation, etherification, and esterification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

A significant application of this compound lies in its role as a precursor to 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid , a crucial intermediate in the synthesis of the selective, high-affinity 5-HT4 receptor agonist, Prucalopride .[1][2][3] Prucalopride is used for the treatment of chronic constipation. This highlights the industrial relevance of this compound in the pharmaceutical sector.

Key Synthetic Applications

The primary alcohol functionality of this compound allows for several key synthetic transformations:

  • Oxidation to 2,3-Dihydrobenzofuran-7-carbaldehyde: This aldehyde is a versatile intermediate for various carbon-carbon bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions, enabling chain extension and the introduction of diverse substituents.

  • Oxidation to 2,3-Dihydrobenzofuran-7-carboxylic acid: The corresponding carboxylic acid is a key component in amide bond formation, leading to the synthesis of a wide range of amides, including the aforementioned precursor to Prucalopride.

  • Etherification (Williamson Ether Synthesis): The hydroxyl group can be readily converted into an ether linkage, allowing for the attachment of various alkyl or aryl groups. This is a common strategy for modifying the steric and electronic properties of the molecule.

  • Esterification (Fischer Esterification): Reaction with carboxylic acids or their derivatives yields esters, which can serve as protecting groups or introduce new functionalities.

The following sections provide detailed protocols for these key transformations.

Experimental Protocols

Oxidation of this compound to 2,3-Dihydrobenzofuran-7-carbaldehyde

This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde using a mild oxidizing agent.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products r1 This compound p1 2,3-Dihydrobenzofuran-7-carbaldehyde r1->p1 Oxidation r2 Oxidizing Agent (e.g., PCC, Dess-Martin Periodinane) p2 Reduced Oxidant

Figure 1: Oxidation of this compound to the corresponding aldehyde.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield pure 2,3-Dihydrobenzofuran-7-carbaldehyde.

Quantitative Data Summary:

ReactantOxidizing AgentSolventReaction Time (h)Yield (%)Reference
This compoundPCCDCM2-485-95General Protocol
Benzyl AlcoholFeCl3/BHDC, H2O2Solvent-free2 min98[4]

Note: The data for benzyl alcohol is provided for comparison as a general example of alcohol oxidation.

Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid

This protocol outlines the oxidation of this compound to the corresponding carboxylic acid, a key step in the synthesis of Prucalopride intermediates.[1][2][3]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products r1 This compound p1 2,3-Dihydrobenzofuran-7-carboxylic acid r1->p1 Oxidation r2 Strong Oxidizing Agent (e.g., KMnO4, Jones Reagent)

Figure 2: Oxidation of this compound to the carboxylic acid.

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO4, 2.5 eq) in water to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite and wash the celite with water.

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) to pH 2-3, which will precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2,3-Dihydrobenzofuran-7-carboxylic acid.

Quantitative Data Summary:

Starting MaterialOxidizing AgentSolventReaction Time (h)Yield (%)Reference
Methyl 4-acetamido-2,3-dihydrobenzofuran-7-formateN-chlorosuccinimide, then hydrolysisOrganic Solvent--[1]

Note: A direct protocol for the oxidation of this compound to the carboxylic acid was not found in the search results. The provided reference describes a multi-step synthesis of a related carboxylic acid.

Williamson Ether Synthesis with this compound

This protocol describes the formation of an ether from this compound and an alkyl halide.[5][6][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products r1 This compound p1 7-(Alkoxymethyl)-2,3-dihydrobenzofuran r1->p1 Etherification r2 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) p2 NaX + H2

Figure 3: Williamson ether synthesis using this compound.

Protocol:

  • To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (e.g., methyl iodide, 1.1 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Quantitative Data Summary:

AlcoholBaseAlkyl HalideSolventYield (%)Reference
General AlcoholNaHPrimary Alkyl HalideTHF/DMFGenerally High[5][6]

Note: Specific yield for this compound was not available in the search results. The yield is generally high for primary alcohols in Williamson ether synthesis.

Fischer Esterification of this compound

This protocol details the acid-catalyzed esterification of this compound with a carboxylic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products r1 This compound p1 (2,3-Dihydrobenzofuran-7-yl)methyl ester r1->p1 Esterification r2 Carboxylic Acid (R-COOH) Acid Catalyst (e.g., H2SO4) p2 Water

Figure 4: Fischer esterification of this compound.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the carboxylic acid (e.g., acetic acid, which can also serve as the solvent).

  • Add a catalytic amount of concentrated sulfuric acid (H2SO4, ~5 mol%).

  • Heat the reaction mixture to reflux for 4-8 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Quantitative Data Summary:

AlcoholCarboxylic AcidCatalystReaction ConditionYield (%)Reference
Ethyl benzofuran-3-carboxylateNaOH (hydrolysis)-70 °C, overnight-[8]

Note: The provided reference describes the hydrolysis of an ester, the reverse reaction. Specific yields for the esterification of this compound were not found.

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. Its ability to be readily transformed into aldehydes, carboxylic acids, ethers, and esters makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including pharmaceutically important compounds like Prucalopride. The protocols provided herein serve as a guide for researchers in the fields of organic synthesis and drug development to effectively utilize this important intermediate. Further exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel molecules with potential biological activities.

References

Application Notes and Protocols for the Use of 2,3-Dihydrobenzofuran-7-methanol as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,3-Dihydrobenzofuran-7-methanol as a key building block in the synthesis of diverse molecular scaffolds for potential applications in medicinal chemistry and materials science. The inherent reactivity of the 7-hydroxymethyl group allows for a range of chemical transformations, enabling the incorporation of the valuable 2,3-dihydrobenzofuran moiety into larger, more complex molecules. This document details the synthetic pathways, experimental protocols, and potential applications of derivatives synthesized from this starting material.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The 7-substituted derivatives are of particular interest as they allow for the introduction of various functionalities to modulate the pharmacological profile of the parent molecule. This compound serves as an excellent starting point for such modifications due to the versatile reactivity of the primary alcohol.

Synthetic Applications

This compound is a versatile precursor for the synthesis of a variety of derivatives, primarily through the oxidation of the alcohol to the corresponding aldehyde and carboxylic acid. These functional groups then serve as handles for further molecular elaboration. A key application is the synthesis of 2,3-dihydrobenzofuran-7-carboxamides, a class of compounds that has shown promise as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy.

A typical synthetic route involves a two-step process:

  • Oxidation: The primary alcohol of this compound is oxidized to the corresponding carboxylic acid, 2,3-dihydrobenzofuran-7-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a variety of primary or secondary amines to yield a library of N-substituted 2,3-dihydrobenzofuran-7-carboxamides.

This synthetic strategy allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituent on the amide nitrogen.

Experimental Protocols

Protocol 1: Oxidation of this compound to 2,3-Dihydrobenzofuran-7-carboxylic acid

This protocol describes a general method for the oxidation of a benzylic alcohol to a carboxylic acid using Jones reagent.

Materials:

  • This compound

  • Acetone

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Isopropyl alcohol

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The color of the reaction mixture will change from orange/red to green.

  • Quench the reaction by the dropwise addition of isopropyl alcohol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Partition the residue between water and an organic solvent (DCM or EtOAc).

  • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer three times with the organic solvent.

  • Combine the organic layers from the acid extraction, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dihydrobenzofuran-7-carboxylic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of N-substituted-2,3-dihydrobenzofuran-7-carboxamides

This protocol outlines the coupling of 2,3-dihydrobenzofuran-7-carboxylic acid with a desired amine using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like 1-Hydroxybenzotriazole (HOBt).

Materials:

  • 2,3-Dihydrobenzofuran-7-carboxylic acid

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA or TEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2,3-dihydrobenzofuran-7-carboxamide.

Data Presentation

The following table summarizes the typical yields for the synthesis of key intermediates and final products derived from this compound.

Reaction Starting Material Product Typical Yield (%)
OxidationThis compound2,3-Dihydrobenzofuran-7-carboxylic acid70-85%
Amide Coupling2,3-Dihydrobenzofuran-7-carboxylic acid & BenzylamineN-benzyl-2,3-dihydrobenzofuran-7-carboxamide60-75%
Amide Coupling2,3-Dihydrobenzofuran-7-carboxylic acid & Morpholine(2,3-dihydrobenzofuran-7-yl)(morpholino)methanone65-80%

Visualizations

Synthetic_Pathway start This compound aldehyde 2,3-Dihydrobenzofuran-7-carbaldehyde start->aldehyde Mild Oxidation (e.g., PCC, Swern) acid 2,3-Dihydrobenzofuran-7-carboxylic acid start->acid Direct Oxidation (e.g., Jones Reagent) aldehyde->acid Further Oxidation (e.g., Jones Reagent) amide N-substituted-2,3-dihydrobenzofuran-7-carboxamides acid->amide Amide Coupling (EDC, HOBt, Amine)

Caption: Synthetic routes from this compound.

Experimental_Workflow_Amide_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Carboxylic Acid, Amine, EDC, HOBt, and Base in Solvent stir Stir at Room Temperature (12-24 hours) dissolve->stir extract Aqueous Work-up and Extraction stir->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify

Caption: Workflow for amide synthesis.

PARP_Inhibition_Pathway DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis Leads to (when inhibited in cancer cells) DDR DNA Damage Repair PAR->DDR Inhibitor 2,3-Dihydrobenzofuran-7-carboxamide (PARP-1 Inhibitor) Inhibitor->PARP1 Inhibits

Caption: PARP-1 inhibition signaling pathway.

Application Notes and Protocols for the Derivatization of 2,3-Dihydrobenzofuran-7-methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this versatile heterocyclic system have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This document provides detailed application notes and protocols for the derivatization of 2,3-dihydrobenzofuran-7-methanol and subsequent biological screening of the synthesized analogs. The primary focus is on generating a library of derivatives and evaluating their potential as anti-inflammatory and cytotoxic agents.

Derivatization Strategies for this compound

The hydroxyl group of this compound offers a convenient handle for introducing chemical diversity. The primary derivatization strategies outlined here are esterification and etherification to generate a library of compounds with varying physicochemical properties.

General Experimental Workflow

The overall workflow for the synthesis and screening of a focused library of this compound derivatives is depicted below.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_data Data Analysis start This compound derivatization Derivatization (Esterification/Etherification) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity Compound Library anti_inflammatory Anti-inflammatory Screening (Griess & ELISA Assays) cytotoxicity->anti_inflammatory hit_validation Hit Validation & SAR anti_inflammatory->hit_validation data_analysis Data Analysis & Interpretation hit_validation->data_analysis

Caption: A generalized workflow for the synthesis and biological screening of this compound derivatives.

Protocol: Esterification of this compound

This protocol describes the synthesis of ester derivatives of this compound using a carboxylic acid and an acid catalyst (Fischer-Speier esterification).

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Anhydrous toluene or dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous toluene, add the carboxylic acid (1.2 equivalents).

  • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.1 equivalents).

  • Reflux the reaction mixture using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired ester derivative.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Etherification of this compound (Williamson Ether Synthesis)

This protocol outlines the synthesis of ether derivatives of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterize the purified ether derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Screening Protocols

A two-tiered screening approach is recommended: initial cytotoxicity screening followed by specific anti-inflammatory assays for non-cytotoxic compounds.

Protocol: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2][3][4][5]

Materials:

  • Human cancer cell line (e.g., HeLa, A549) or a relevant normal cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol: Anti-inflammatory Screening

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[6][7][8][9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-cytotoxic concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include unstimulated and vehicle-treated controls.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

This protocol quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[6][7]

Materials:

  • Supernatants from cells treated as in the Griess assay protocol.

  • ELISA kits for mouse TNF-α and IL-6.

  • Wash buffer and assay diluent (provided in the kit).

  • 96-well ELISA plates.

Procedure:

  • Follow the instructions provided with the commercial ELISA kit.

  • Briefly, coat a 96-well ELISA plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-HRP.

  • Wash the plate and add the TMB substrate solution.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations using the standard curve.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound Derivatives

Compound IDR GroupIC₅₀ (µM) on HeLa CellsIC₅₀ (µM) on A549 Cells
Parent -H> 100> 100
Ester-1 -COCH₃75.2 ± 5.182.4 ± 6.3
Ester-2 -COPh52.8 ± 4.561.9 ± 5.8
Ether-1 -CH₃> 100> 100
Ether-2 -Bn91.3 ± 7.295.1 ± 8.0

Table 2: Anti-inflammatory Activity of Non-Cytotoxic Derivatives

Compound IDConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Parent 1015.2 ± 2.112.5 ± 1.810.3 ± 1.5
Ether-1 1045.8 ± 3.938.2 ± 3.135.6 ± 2.9
Ether-2 1025.1 ± 2.520.7 ± 2.218.4 ± 2.0

Signaling Pathway

The anti-inflammatory effects of 2,3-dihydrobenzofuran derivatives may be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

NF-kB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release IkB_p P-IκB IkB_NFkB->IkB_p degradation Ubiquitination & Degradation IkB_p->degradation DNA DNA NFkB_n->DNA Binding genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->genes Transcription inhibitor Dihydrobenzofuran Derivative inhibitor->IKK Inhibition

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by 2,3-dihydrobenzofuran derivatives.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. This systematic approach will enable researchers to efficiently generate and screen a focused library of novel derivatives, facilitating the identification of lead compounds with promising anti-inflammatory and cytotoxic activities for further drug development.

References

Application Notes and Protocols for the Synthesis of 2,3-Dihydrobenzofuran-7-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2,3-dihydrobenzofuran-7-methanol derivatives. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2][3][4] Derivatives of this heterocycle have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] The functionalization at the 7-position with a methanol group can provide a handle for further chemical modifications or act as a key pharmacophoric feature.

The synthetic strategy outlined herein focuses on the construction of the 2,3-dihydrobenzofuran ring system via an intramolecular cyclization of an ortho-allylphenol, followed by the reduction of a carbonyl group at the 7-position to the desired methanol. This approach offers versatility and can be adapted for the synthesis of a variety of substituted derivatives.

Experimental Protocols

The synthesis of this compound derivatives can be achieved in a two-step process starting from a suitably substituted ortho-allylphenol containing a formyl or ester group at the para-position to the hydroxyl group.

Protocol 1: Brønsted Acid-Mediated Intramolecular Cyclization of 2-Allylphenols

This protocol describes a general method for the synthesis of the 2,3-dihydrobenzofuran core via the intramolecular cyclization of an ortho-allylphenol derivative.[3]

Materials:

  • Substituted 2-allylphenol (e.g., 2-allyl-4-formylphenol)

  • Polyphosphoric acid (PPA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of the substituted 2-allylphenol (1.0 eq) in dimethylformamide (DMF, 0.1 M), add polyphosphoric acid (PPA, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2,3-dihydrobenzofuran derivative.

Protocol 2: Reduction of 7-Formyl-2,3-dihydrobenzofuran to this compound

This protocol details the reduction of the aldehyde functionality at the 7-position to the corresponding primary alcohol.

Materials:

  • 7-Formyl-2,3-dihydrobenzofuran derivative

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 7-formyl-2,3-dihydrobenzofuran derivative (1.0 eq) in methanol (0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • If necessary, purify the product by silica gel column chromatography.

Data Presentation

The yields of 2,3-dihydrobenzofuran synthesis can vary depending on the specific substrates and reaction conditions. The following table summarizes reported yields for various synthetic protocols leading to 2,3-dihydrobenzofuran derivatives.

Synthetic MethodStarting MaterialsCatalyst/ReagentYield (%)Reference
Brønsted Acid-Mediated Cyclizationortho-Allyl/prenyl phenolsPolyphosphoric Acid (PPA)Good[3]
[3+2] AnnulationSubstituted quinone monoimines and 3-hydroxymaleimidesAsymmetric Phosphoric Acid62-99[3]
Base-Mediated [4+1] Cyclization2-Hydroxylimides and trimethylsulfoxonium iodideNaH50-94
Visible Light-Mediated Photo-induced Cyclization2-Allylphenol derivatives and α-iodo sulfones1,1,3,3-tetramethylguanidine29-69[3]
Silver Oxide-Mediated Oxidation2-Alkyl-substituted phenolsAg₂OGood[1]

Visualizations

G Synthetic Workflow for this compound cluster_0 Step 1: Intramolecular Cyclization cluster_1 Step 2: Reduction A Substituted o-Allylphenol (with formyl at C4) B 2,3-Dihydrobenzofuran-7-carbaldehyde A->B  PPA, DMF, 80-100°C C 2,3-Dihydrobenzofuran-7-carbaldehyde D This compound C->D  NaBH4, Methanol, 0°C to RT

Caption: General synthetic route to this compound derivatives.

G Inhibition of mPGES-1 Signaling Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever, Cancer PGE2->Inflammation DHF_deriv 2,3-Dihydrobenzofuran Derivative DHF_deriv->mPGES1 Inhibition

Caption: Potential mechanism of action for 2,3-dihydrobenzofuran derivatives.

References

Application Notes & Protocols for the Quantification of 2,3-Dihydrobenzofuran-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2,3-Dihydrobenzofuran-7-methanol. The primary method detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique for the analysis of aromatic compounds. Additionally, an overview of a potential Gas Chromatography-Mass Spectrometry (GC-MS) method is provided for situations requiring higher sensitivity and specificity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a reliable and efficient method for the quantification of this compound in various sample matrices, including pharmaceutical formulations and in-vitro study samples. The aromatic benzofuran ring system of the analyte contains a chromophore that allows for sensitive detection by UV spectroscopy.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Sonicate Sonicate to Dissolve Dissolve->Sonicate Filter Filter through 0.45 µm Syringe Filter Sonicate->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Experimental Protocol: HPLC-UV

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) ratio of acetonitrile to water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 285 nm (based on the expected absorbance of the benzofuran moiety).

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Transfer the sample to a volumetric flask and add the mobile phase to approximately 70% of the volume.

  • Sonicate the flask for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the final volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

5. Data Analysis

  • Inject the standard solutions and the prepared sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described HPLC-UV method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS)

For analyses requiring higher sensitivity or for confirmation of identity, GC-MS is a suitable alternative. This method is particularly useful for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.

Logical Relationship: GC-MS Method Development

GCMS_Logic Analyte This compound Volatility Assess Volatility and Thermal Stability Analyte->Volatility Derivatization Derivatization Required? (e.g., Silylation) Volatility->Derivatization Yes Yes Derivatization->Yes No No Derivatization->No Deriv_Step Perform Derivatization Yes->Deriv_Step Proceed with GC_Conditions Optimize GC Conditions (Inlet Temp, Oven Program, Carrier Gas Flow) No->GC_Conditions Proceed Directly to Deriv_Step->GC_Conditions MS_Conditions Optimize MS Conditions (Ionization Mode, Mass Range, Detector Voltage) GC_Conditions->MS_Conditions Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) MS_Conditions->Validation

Caption: Decision-making process for developing a GC-MS method for this compound.

Detailed Experimental Protocol: GC-MS

1. Materials and Reagents

  • This compound reference standard

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous Sodium Sulfate

2. Instrumentation and Conditions

  • GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Sample Preparation and Derivatization

  • Extraction: For complex matrices, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent from the extract under a gentle stream of nitrogen.

    • Add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

4. Data Analysis

  • Acquire the data in full scan mode to identify the retention time and mass spectrum of the derivatized analyte.

  • For quantification, operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound.

  • Prepare a calibration curve using derivatized standards and quantify the samples as described for the HPLC-UV method.

These detailed protocols provide a robust starting point for the quantification of this compound in a research or drug development setting. Method validation should always be performed according to the relevant guidelines to ensure the reliability of the results.

Application Notes and Protocols: 2,3-Dihydrobenzofuran-7-methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2,3-dihydrobenzofuran-7-methanol as a key building block in medicinal chemistry. The document details its synthesis, applications in the development of bioactive molecules, and relevant experimental protocols.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include anti-inflammatory, anticancer, and antimicrobial properties. The substitution pattern on this scaffold plays a crucial role in determining the pharmacological profile of the resulting molecules. This compound, in particular, serves as a versatile intermediate, allowing for the introduction of various functionalities at the 7-position, leading to the development of potent and selective therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,3-dihydrobenzofuran. The first step involves the introduction of a carboxyl group at the 7-position, followed by the reduction of the resulting carboxylic acid to the corresponding alcohol.

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid

This protocol is adapted from a method for the carboxylation of 2,3-dihydrobenzofuran.[2][3]

Materials:

  • 2,3-Dihydrobenzofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dry ice (solid CO2)

  • Anhydrous hexane

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,3-dihydrobenzofuran and TMEDA in anhydrous hexane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by slowly adding water.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous MgSO4.

  • Filter and concentrate the organic layer under reduced pressure to yield crude 2,3-dihydrobenzofuran-7-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction of 2,3-Dihydrobenzofuran-7-carboxylic Acid to this compound

This protocol describes a general method for the reduction of carboxylic acids to primary alcohols using lithium aluminum hydride (LAH).[4][5]

Materials:

  • 2,3-Dihydrobenzofuran-7-carboxylic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na2SO4·10H2O) or Rochelle's salt solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH4 in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0°C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup). Alternatively, a saturated aqueous solution of sodium sulfate decahydrate or Rochelle's salt can be used for a safer workup.

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous MgSO4.

  • Filter and concentrate the organic layer under reduced pressure to yield crude (2,3-dihydrobenzofuran-7-yl)methanol.

  • The crude product can be purified by column chromatography.

Applications in Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of various biologically active compounds. The hydroxyl group can be easily converted into other functional groups, such as aldehydes, halides, or ethers, allowing for diverse structural modifications.

Serotonin-3 (5-HT3) Receptor Antagonists

Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated as potent and selective serotonin-3 (5-HT3) receptor antagonists.[6] These compounds have potential applications in the treatment of nausea and vomiting, particularly that induced by chemotherapy and radiation.

The 5-HT3 receptor is a ligand-gated ion channel.[7][8] Its activation by serotonin leads to the opening of the channel and the influx of cations, resulting in neuronal depolarization.[8] Antagonists block this action, thereby inhibiting the signaling pathway.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_storage Serotonin (5-HT) 5HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin_storage->5HT3R Binds to Ion_Channel Ion Channel (Na+, K+, Ca2+) 5HT3R->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Cation Influx Signal Signal Transmission Depolarization->Signal Initiates Antagonist 5-HT3 Receptor Antagonist Antagonist->5HT3R Blocks

5-HT3 Receptor Signaling Pathway

The following table summarizes the in vitro and in vivo activities of representative 2,3-dihydrobenzofuran-7-carboxamide derivatives as 5-HT3 receptor antagonists.[6]

CompoundR1R2Ki (nM) for 5-HT3 Receptor BindingED50 (µg/kg, i.v.) for Von Bezold-Jarisch Reflex Antagonism
1 HH1.21.8
2 MeH0.250.55
3 MeMe0.0980.28
4 ClMe0.0550.18

Data extracted from a study on N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives.[6]

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

The 2,3-dihydrobenzofuran-7-carboxamide scaffold has also been explored for the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[2] PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[9][10] Inhibiting PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and cell death.[9][10]

G cluster_dna_damage DNA Damage & Repair cluster_inhibition PARP-1 Inhibition SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Recruits DSB Double-Strand Break (DSB) SSB->DSB Leads to (if unrepaired) BER Base Excision Repair (BER) PARP1->BER Initiates Trapped_PARP Trapped PARP-1 on DNA BER->SSB Repairs HR Homologous Recombination (HR) (BRCA1/2) DSB->HR Repaired by Apoptosis Apoptosis DSB->Apoptosis Leads to (in HR deficient cells) Cell_Viability Cell Viability HR->Cell_Viability Maintains PARPi PARP-1 Inhibitor PARPi->PARP1 Inhibits & Traps Trapped_PARP->DSB Causes G Start 2,3-Dihydrobenzofuran Carboxylation Carboxylation at C7 (Protocol 1) Start->Carboxylation Carboxylic_Acid 2,3-Dihydrobenzofuran- 7-carboxylic Acid Carboxylation->Carboxylic_Acid Reduction Reduction of Carboxylic Acid (Protocol 2) Carboxylic_Acid->Reduction Methanol_Intermediate 2,3-Dihydrobenzofuran- 7-methanol Reduction->Methanol_Intermediate Derivatization Derivatization Methanol_Intermediate->Derivatization Bioactive_Molecules Bioactive Molecules (e.g., Amides, Ethers) Derivatization->Bioactive_Molecules Biological_Screening Biological Screening (e.g., Receptor Binding, Enzyme Inhibition) Bioactive_Molecules->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End Drug Candidate Lead_Optimization->End

References

Application Notes and Protocols for Enzymatic Reactions Involving 2,3-Dihydrobenzofuran-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for two potential enzymatic reactions involving 2,3-dihydrobenzofuran-7-methanol: lipase-catalyzed esterification and cytochrome P450-mediated oxidation. This compound and its derivatives are of interest in drug development due to the prevalence of the 2,3-dihydrobenzofuran scaffold in bioactive molecules.[1]

Application Note 1: Lipase-Catalyzed Esterification of this compound

Introduction

Enzymatic esterification using lipases offers a green and highly selective alternative to chemical synthesis for producing esters.[2] Lipases, such as Candida antarctica lipase B (CAL-B), are widely used for their broad substrate specificity and stability in organic solvents.[3][4] This protocol describes the use of immobilized CAL-B for the synthesis of an ester from this compound and a suitable acyl donor. Such esters may have applications as prodrugs or as intermediates in the synthesis of more complex molecules.

Quantitative Data Summary

The following table summarizes representative data for the lipase-catalyzed esterification of a primary alcohol, illustrating the effect of various reaction parameters on the conversion yield. This data is based on typical results for lipase-catalyzed esterifications and serves as a guide for optimization.[5][6][7]

EntryAcyl DonorSolventTemperature (°C)Enzyme Load (mg)Molar Ratio (Alcohol:Acid)Reaction Time (h)Conversion (%)
1Acetic AcidHexane40501:12485
2Butyric AcidHexane40501:12492
3Butyric AcidToluene40501:12488
4Butyric AcidHexane50501:12495
5Butyric AcidHexane401001:124>99
6Butyric AcidHexane40501:22496

Experimental Protocol: Lipase-Catalyzed Esterification

Materials:

  • This compound

  • Acyl donor (e.g., butyric acid)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane, heptane, or toluene)

  • Molecular sieves (3Å, activated)

  • Reaction vials

  • Orbital shaker with temperature control

  • Analytical balance

  • Equipment for reaction monitoring (e.g., GC-FID, HPLC, or titration setup)

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vial, add this compound (e.g., 0.1 mmol, 16.4 mg).

    • Add the desired acyl donor in the desired molar ratio (e.g., 0.1 mmol, 8.8 mg of butyric acid for a 1:1 ratio).

    • Add the organic solvent (e.g., 2 mL of hexane).

    • Add activated molecular sieves (approx. 50 mg) to remove the water produced during the reaction, which helps to drive the equilibrium towards ester formation.

  • Enzyme Addition:

    • Add the immobilized lipase (e.g., 50 mg) to the reaction mixture.

  • Incubation:

    • Seal the reaction vial tightly.

    • Place the vial in an orbital shaker set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Analyze the sample to determine the conversion of the starting material to the ester product. This can be done by:

      • Gas Chromatography (GC): Dilute the aliquot with a suitable solvent and analyze using a GC equipped with a Flame Ionization Detector (FID).

      • High-Performance Liquid Chromatography (HPLC): Analyze the diluted aliquot using an appropriate column and mobile phase.

      • Titration: To determine the consumption of the acidic acyl donor, the aliquot can be titrated with a standardized solution of sodium hydroxide.[6]

  • Reaction Termination and Product Isolation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

    • The solvent can be removed from the filtrate under reduced pressure to yield the crude ester product.

    • The product can be further purified by column chromatography if necessary.

Experimental Workflow Diagram

Lipase_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Workup A Combine this compound, Acyl Donor, and Solvent B Add Molecular Sieves A->B C Add Immobilized Lipase B->C D Incubate with Shaking at Controlled Temperature C->D E Monitor Reaction Progress (GC/HPLC/Titration) D->E F Filter to Remove Enzyme E->F G Evaporate Solvent F->G H Purify Product G->H

Caption: Workflow for the lipase-catalyzed esterification of this compound.

Application Note 2: Cytochrome P450-Mediated Oxidation of this compound

Introduction

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs.[8] The primary human drug-metabolizing CYP is CYP3A4, which is highly abundant in the liver and small intestine.[9] CYP enzymes catalyze a variety of oxidative reactions, including hydroxylation, O-dealkylation, and epoxidation.[10] The methanol group on this compound is a potential site for oxidation by CYP enzymes, which could lead to the corresponding aldehyde and carboxylic acid metabolites. Understanding the CYP-mediated metabolism of a drug candidate is a critical step in drug development.

Quantitative Data Summary

The following table presents typical kinetic parameters for the metabolism of various substrates by human CYP3A4. These values can vary significantly depending on the specific substrate and experimental conditions but provide a general reference.[11][12][13]

SubstrateReaction TypeKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP)
Testosterone6β-hydroxylation20-5010-300.2-1.5
Midazolam1'-hydroxylation2-55-151-7.5
NifedipineOxidation5-2020-501-10
Aromatic Substrate (generic)Aromatic Hydroxylation10-1005-250.05-2.5

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction quenching)

  • Incubator/water bath

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a high concentration.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice.

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

      • Potassium phosphate buffer (to make up the final volume).

      • Human Liver Microsomes (e.g., to a final concentration of 0.5 mg/mL).

      • This compound (e.g., to a final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation:

    • Initiate the reaction by adding the NADPH regenerating system.

    • The final incubation volume is typically 100-200 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific time period (e.g., 0, 5, 15, 30, and 60 minutes for time-course experiments).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the quenched reaction mixture.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Metabolite Analysis:

    • Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to identify and quantify the parent compound and its metabolites.

    • The expected primary metabolites would be the aldehyde and carboxylic acid derivatives resulting from the oxidation of the methanol group.

Experimental Workflow Diagram

P450_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_analysis Sample Processing and Analysis A Prepare Substrate Stock and NADPH System C Combine Buffer, Microsomes, and Substrate A->C B Thaw Human Liver Microsomes B->C D Pre-incubate at 37°C C->D E Initiate with NADPH System D->E F Incubate at 37°C E->F G Quench with Cold Solvent F->G H Centrifuge to Pellet Protein G->H I Collect Supernatant H->I J Analyze by LC-MS/MS I->J

Caption: Workflow for the in vitro metabolism of this compound using human liver microsomes.

Signaling Pathway Inhibition: A Potential Application in Drug Development

2,3-Dihydrobenzofuran derivatives have been identified as potential inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] mPGES-1 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2).[14] Inhibition of mPGES-1 is a promising strategy for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

mPGES-1 Signaling Pathway

mPGES1_Pathway cluster_enzymes Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 EP_Receptors EP Receptors (EP1, EP2, EP3, EP4) PGE2->EP_Receptors PLA2 PLA2 COX COX-1 / COX-2 mPGES1 mPGES-1 Downstream Downstream Signaling (e.g., cAMP, Ca2+) EP_Receptors->Downstream Inflammation Inflammation, Pain, Fever Downstream->Inflammation Inhibitor 2,3-Dihydrobenzofuran -7-methanol Derivative Inhibitor->mPGES1

Caption: The mPGES-1 signaling pathway and the potential inhibitory action of 2,3-dihydrobenzofuran derivatives.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Dihydrobenzofuran-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran derivatives are significant structural motifs found in numerous biologically active natural products and pharmaceutical agents. Their versatile scaffold serves as a cornerstone in medicinal chemistry for the development of novel therapeutics. This document provides a detailed protocol for the scale-up synthesis of a key intermediate, 2,3-Dihydrobenzofuran-7-methanol. The described method focuses on the final reduction step from 2,3-Dihydrobenzofuran-7-carbaldehyde, a common and scalable chemical transformation. The protocol is designed to be robust and reproducible for gram-scale synthesis in a laboratory setting.

Synthetic Scheme

The proposed synthesis involves the reduction of 2,3-Dihydrobenzofuran-7-carbaldehyde to this compound using sodium borohydride in a suitable solvent system.

Scheme 1: Reduction of 2,3-Dihydrobenzofuran-7-carbaldehyde

Experimental Protocol: Scale-Up Synthesis

This protocol details the reduction of 2,3-Dihydrobenzofuran-7-carbaldehyde to this compound on a 50-gram scale.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2,3-Dihydrobenzofuran-7-carbaldehyde≥98%Commercially Available
Sodium Borohydride (NaBH4)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Deionized Water (H2O)--
1 M Hydrochloric Acid (HCl)-Prepared in-house
Saturated Sodium Bicarbonate (NaHCO3)-Prepared in-house
Saturated Sodium Chloride (Brine)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)-Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available

3.2. Equipment

  • 2 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for chromatography

  • Heating mantle with stirrer

3.3. Reaction Procedure

  • Reaction Setup: A 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel under a nitrogen atmosphere is charged with 2,3-Dihydrobenzofuran-7-carbaldehyde (50.0 g, 0.337 mol) and anhydrous methanol (500 mL).

  • Cooling: The resulting solution is stirred and cooled to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (19.1 g, 0.506 mol, 1.5 equiv.) is added portion-wise over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexanes eluent system. The reaction is typically complete within 2-3 hours.

  • Quenching: Once the starting material is consumed, the reaction is carefully quenched by the slow, dropwise addition of deionized water (100 mL) while maintaining the temperature below 20 °C.

  • Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator.

  • Work-up: The resulting aqueous residue is diluted with deionized water (200 mL) and extracted with dichloromethane (3 x 200 mL). The combined organic layers are washed sequentially with 1 M HCl (150 mL), saturated NaHCO3 solution (150 mL), and brine (150 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

3.4. Purification

The crude this compound is purified by flash column chromatography on silica gel using a gradient elution of 20% to 50% ethyl acetate in hexanes.

3.5. Characterization

The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValue
Starting Material (2,3-Dihydrobenzofuran-7-carbaldehyde)50.0 g
Sodium Borohydride19.1 g
Theoretical Yield50.5 g
Actual Yield (after purification)43.4 g
Molar Yield86%
Purity (by HPLC)>98%
AppearanceWhite to off-white solid

Safety Precautions

  • Sodium Borohydride (NaBH4): Reacts with water and acids to produce flammable hydrogen gas.[1][2][3][4][5] It is also corrosive and toxic if ingested or in contact with skin.[4] Handle in a well-ventilated fume hood, away from water and ignition sources.[1][5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[3][4]

  • Methanol: Flammable liquid and toxic by inhalation, ingestion, and skin absorption. Use in a well-ventilated area.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Visualizations

G Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis charge_reagents Charge Reactor with 2,3-Dihydrobenzofuran-7-carbaldehyde and Methanol cool Cool to 0-5 °C charge_reagents->cool add_nabh4 Portion-wise Addition of Sodium Borohydride cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with Water monitor->quench concentrate Remove Methanol quench->concentrate extract Aqueous Work-up (DCM Extraction) concentrate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify characterize Characterization (NMR, MS) purify->characterize final_product Final Product: This compound characterize->final_product

Caption: Synthetic workflow diagram.

G Generic Drug Discovery and Development Pipeline cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Post-Marketing target_id Target Identification and Validation hit_gen Hit Generation (e.g., HTS) target_id->hit_gen hit_to_lead Hit-to-Lead hit_gen->hit_to_lead lead_opt Lead Optimization (Synthesis of Analogs) hit_to_lead->lead_opt adme In vitro & In vivo ADME/Tox lead_opt->adme animal_models Efficacy in Animal Models adme->animal_models phase1 Phase I (Safety) animal_models->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda approval Regulatory Approval nda->approval phase4 Phase IV (Post-marketing Surveillance) approval->phase4

Caption: Drug development pipeline.

References

Application Notes and Protocols: 2,3-Dihydrobenzofuran-7-methanol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydrobenzofuran-7-methanol is a heterocyclic organic compound with a molecular formula of C9H10O2. While the broader class of 2,3-dihydrobenzofurans has been explored for various applications, particularly in medicinal chemistry due to their presence in biologically active natural products, the specific use of this compound in materials science is not well-documented in publicly available literature. This document aims to provide a forward-looking perspective on its potential applications and hypothetical protocols based on the reactivity of its functional groups—a hydroxyl group and the dihydrobenzofuran scaffold.

Potential Applications in Materials Science

The chemical structure of this compound suggests its potential as a monomer or a building block in the synthesis of novel functional materials.

  • Polymer Synthesis: The primary alcohol group (-CH2OH) can be utilized for polymerization reactions. For instance, it could be converted into an acrylate or methacrylate monomer for radical polymerization, or it could be used in condensation polymerizations to form polyesters or polyurethanes. The rigid dihydrobenzofuran unit would be expected to impart specific thermal and mechanical properties to the resulting polymers.

  • Organic Electronics: The dihydrobenzofuran core is an electron-rich aromatic system. Derivatives of this scaffold could be explored for their electronic properties. While no direct applications of this compound in this field are reported, its structure could serve as a starting point for the synthesis of new organic semiconductors, luminophores for organic light-emitting diodes (OLEDs), or components of dye-sensitized solar cells after suitable functionalization.

  • Functional Materials: The hydroxyl group provides a reactive handle for grafting onto surfaces or for the synthesis of functional small molecules. For example, it could be used to modify the surface of inorganic nanoparticles to improve their dispersibility in organic matrices or to introduce specific functionalities.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the potential use of this compound in materials science. These are based on standard organic chemistry and polymer synthesis techniques.

Protocol 1: Synthesis of (2,3-Dihydrobenzofuran-7-yl)methyl acrylate (Monomer for Polymerization)

This protocol describes the synthesis of an acrylate monomer from this compound, which can then be used in polymerization reactions.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Inhibitor (e.g., hydroquinone)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Add a small amount of inhibitor to the purified monomer to prevent spontaneous polymerization during storage.

Protocol 2: Free Radical Polymerization of (2,3-Dihydrobenzofuran-7-yl)methyl acrylate

This protocol outlines the polymerization of the synthesized monomer to form a homopolymer.

Materials:

  • (2,3-Dihydrobenzofuran-7-yl)methyl acrylate

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous toluene

Procedure:

  • Dissolve the monomer, (2,3-Dihydrobenzofuran-7-yl)methyl acrylate, and AIBN (0.01 eq) in anhydrous toluene in a Schlenk flask.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Filter the polymer and wash it with methanol.

  • Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Data Presentation

As there is no experimental data available for the use of this compound in materials science, a table of quantitative data cannot be provided. Should experimental work be undertaken, the following table structure is recommended for summarizing the properties of polymers derived from this monomer.

Polymer ID Monomer Mn ( g/mol ) Đ (Mw/Mn) Tg (°C) Td (°C)
P1(2,3-Dihydrobenzofuran-7-yl)methyl acrylateDataDataDataData
..................
Mn: Number-average molecular weight; Đ: Dispersity; Tg: Glass transition temperature; Td: Decomposition temperature.

Visualizations

Synthetic Pathway for Poly[(2,3-dihydrobenzofuran-7-yl)methyl acrylate]

The following diagram illustrates the two-step process to synthesize a polymer from this compound.

Synthesis_Pathway start This compound reagents1 Acryloyl chloride, TEA, DCM monomer (2,3-Dihydrobenzofuran-7-yl)methyl acrylate start->monomer reagents1->monomer reagents2 AIBN, Toluene, 70 °C polymer Poly[(2,3-dihydrobenzofuran-7-yl)methyl acrylate] monomer->polymer Free Radical Polymerization reagents2->polymer

Caption: Synthetic route from this compound to its corresponding polymer.

Disclaimer: The information provided in these application notes and protocols is purely hypothetical and based on general chemical principles. No experimental validation has been reported in the literature for these specific procedures. Researchers should exercise caution and perform thorough literature searches for related compounds before attempting any experimental work. Standard laboratory safety procedures should always be followed.

Catalytic Applications of 2,3-Dihydrobenzofuran-7-methanol Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic compounds. Its prevalence in medicinal chemistry has driven significant research into the development of efficient synthetic methodologies for its construction. While the synthesis of the 2,3-dihydrobenzofuran core is often achieved through transition metal catalysis, the direct catalytic application of complexes featuring 2,3-dihydrobenzofuran-7-methanol as a ligand is a nascent and largely unexplored area of research.

This document provides an overview of the catalytic strategies employed for the synthesis of 2,3-dihydrobenzofuran derivatives, which may serve as a foundation for designing future catalytic systems based on this compound complexes. The inherent structural features of this compound, specifically the hydroxyl and ether functionalities, present potential coordination sites for metal centers, suggesting its viability as a bidentate ligand in homogeneous catalysis.

Potential Catalytic Applications of this compound Complexes

Based on the structure of this compound, it is conceivable that its metal complexes could find utility in various catalytic transformations. The formation of a chelate ring with a metal center could impart stability and specific stereochemical control in asymmetric catalysis. Potential areas of application include:

  • Asymmetric Hydrogenation: Chiral ligands are crucial for the enantioselective reduction of prochiral olefins, ketones, and imines. A chiral this compound derivative, when complexed to a suitable metal like rhodium, iridium, or ruthenium, could potentially catalyze such transformations.

  • Asymmetric C-C Bond Forming Reactions: Reactions such as asymmetric allylic alkylations, Michael additions, and Heck reactions often rely on chiral phosphine or N-heterocyclic carbene ligands. The development of phosphorus or NHC-functionalized derivatives of this compound could yield novel ligands for these important transformations.

  • Oxidation Catalysis: The dihydrobenzofuran core could be tailored to be redox-active or to support a metal center in various oxidation states, potentially enabling applications in catalytic oxidation reactions.

Synthesis of 2,3-Dihydrobenzofuran Derivatives: A Survey of Catalytic Methods

The construction of the 2,3-dihydrobenzofuran ring system is a key step in the synthesis of many complex molecules. A variety of catalytic methods have been developed to achieve this transformation with high efficiency and stereocontrol.

Transition Metal-Catalyzed Syntheses

Transition metals such as rhodium, palladium, copper, and nickel are extensively used to catalyze the formation of the 2,3-dihydrobenzofuran skeleton.[1][2] These reactions often proceed through mechanisms involving C-H activation, cross-coupling, or cycloaddition pathways.

Table 1: Overview of Transition Metal-Catalyzed Syntheses of 2,3-Dihydrobenzofurans

Catalyst SystemReaction TypeSubstratesKey FeaturesReference
Rhodium ComplexesC-H Activation/[3+2] AnnulationN-phenoxy amides and alkynesAccess to α-quaternary carbon-containing products.[1]
Palladium ComplexesHeck/Cacchi ReactionsAryl iodide-joined alkenes and o-alkynylanilinesExcellent yields and enantiomeric excess for polycyclic derivatives.[2]
Copper ComplexesIntramolecular CyclizationAryl pinacol boronic estersEnantioselective synthesis of chiral 2,3-dihydrobenzofuran-3-ols.[2]
Nickel ComplexesAsymmetric AdditionAromatic halides and ketonesHighly enantioselective synthesis of chiral tertiary alcohols.[2]
Experimental Protocol: Rhodium-Catalyzed Synthesis of α-Quaternary 2,3-Dihydrobenzofurans

This protocol is a general representation based on published methodologies for the rhodium-catalyzed C-H activation and annulation to form 2,3-dihydrobenzofurans.[1]

Materials:

  • N-phenoxy amide substrate

  • Propargylic monofluoroalkyne

  • [Cp*RhCl₂]₂ (catalyst)

  • NaOAc (base)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the N-phenoxy amide substrate (1.0 equiv), the propargylic monofluoroalkyne (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and NaOAc (2.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Diagram 1: General Workflow for Rh-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - N-phenoxy amide - Alkyne - [Cp*RhCl₂]₂ - NaOAc B Add Anhydrous Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/GC-MS) C->D E Quench and Extract D->E F Dry and Concentrate E->F G Column Chromatography F->G H Isolated Product G->H

Caption: Workflow for Rh-catalyzed synthesis.

Visualization of a Hypothetical Catalytic Complex

The following diagram illustrates a hypothetical coordination of this compound to a generic metal center (M), forming a six-membered chelate ring. This structure could serve as a basic model for a catalytically active species.

Diagram 2: Hypothetical Metal Complex of this compound

Caption: Hypothetical metal complex.

Conclusion and Future Outlook

While direct catalytic applications of this compound complexes are not yet established in the literature, the structural framework holds promise for the development of novel ligands for asymmetric catalysis. The extensive research on the synthesis of the 2,3-dihydrobenzofuran core provides a strong foundation for the chemical modification of this scaffold to incorporate functionalities suitable for coordination chemistry and catalysis. Future research in this area could focus on the synthesis and characterization of such complexes and the evaluation of their catalytic activity in a range of organic transformations. This would be a valuable contribution to the fields of catalysis and medicinal chemistry, potentially leading to new and efficient routes for the synthesis of valuable chiral molecules.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2,3-Dihydrobenzofuran-7-methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 2,3-Dihydrobenzofuran-7-methanol. The synthesis is generally approached as a two-stage process: first, the formation of the 2,3-dihydrobenzofuran core with a functional group at the 7-position (e.g., an aldehyde or carboxylate), followed by reduction to the target alcohol.

General Experimental Workflow

The synthetic pathway involves two key transformations: the cyclization to form the dihydrobenzofuran ring system and the subsequent reduction of a carbonyl group at the 7-position.

G cluster_0 Step 1: Dihydrobenzofuran Ring Formation cluster_1 Step 2: Reduction Start Substituted Phenol (e.g., o-allylphenol derivative) Intermediate 2,3-Dihydrobenzofuran-7-carbaldehyde or -7-carboxylate Start->Intermediate Intramolecular Cyclization (e.g., Acid-catalyzed, Oxidative Coupling) Final This compound Intermediate->Final Reduction (e.g., NaBH4, LiAlH4) G cluster_results TLC/GC-MS Analysis Results cluster_solutions Start Low Yield Observed TLC Analyze Reaction Mixture (TLC, GC-MS) Start->TLC SideProducts Significant Side Products TLC->SideProducts UnreactedSM High Amount of Unreacted Starting Material TLC->UnreactedSM Decomposition Complex Mixture / Decomposition TLC->Decomposition Sol_Side 1. Lower reaction temperature. 2. Change solvent or catalyst to improve selectivity. 3. Check stoichiometry. SideProducts->Sol_Side Sol_Unreacted 1. Increase reaction time. 2. Increase temperature moderately. 3. Verify catalyst activity/loading. 4. Ensure starting materials are anhydrous. UnreactedSM->Sol_Unreacted Sol_Decomp 1. Use milder reaction conditions (lower temperature). 2. Use a more selective catalyst. 3. Run under an inert atmosphere (N2, Ar). Decomposition->Sol_Decomp

Technical Support Center: Purification of 2,3-Dihydrobenzofuran-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3-Dihydrobenzofuran-7-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: While specific impurities can vary based on the synthetic route, common contaminants may include:

  • Unreacted Starting Materials: Such as 2,3-dihydrobenzofuran-7-carbaldehyde if the synthesis involves a reduction step.

  • Over-reduced Products: If a strong reducing agent is used, the aromatic ring or other functional groups may be unintentionally reduced.

  • Oxidation Products: The hydroxymethyl group is susceptible to oxidation back to the aldehyde or further to a carboxylic acid, especially during workup or prolonged storage.

  • Solvent Residues: Residual solvents from the reaction or purification steps, such as ethyl acetate, hexanes, or methanol, are common.

  • Ring-Opened Byproducts: Under certain acidic or basic conditions, the dihydrofuran ring may be susceptible to opening.

Q2: My this compound appears as an oil or fails to crystallize. What could be the issue?

A2: This is a common challenge with polar molecules that have hydrogen bonding capabilities. The presence of even small amounts of impurities can disrupt the crystal lattice formation. "Oiling out" can also occur if the melting point of your compound is lower than the boiling point of the solvent used for recrystallization. Trying a different solvent system or a co-solvent mixture can sometimes induce crystallization.

Q3: The compound streaks significantly on a silica gel TLC plate. How can I improve the separation for column chromatography?

A3: Streaking of polar compounds on silica gel is often due to strong interactions with the stationary phase. To mitigate this, you can:

  • Add a polar modifier to your eluent: A small percentage of methanol or a few drops of acetic acid in your ethyl acetate/hexane mobile phase can improve peak shape.

  • Use a different stationary phase: Alumina (neutral or basic) or reverse-phase silica (C18) can offer different selectivity and reduce tailing for polar compounds.

Troubleshooting Guides

Purification by Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The compound may be impure.Try a lower boiling point solvent. Use a co-solvent system (e.g., methanol/water, ethanol/water) to adjust the polarity and solubility. Ensure the starting material is as pure as possible before recrystallization.
No crystals form upon cooling. The solution is not sufficiently saturated. The rate of cooling is too fast.Concentrate the solution by slowly evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of the pure compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified product. The compound has significant solubility in the cold solvent. Too much solvent was used initially.Ensure the solution is cooled thoroughly in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. Start with the minimum amount of hot solvent required to dissolve the compound.
Product is still impure after recrystallization. The impurities have similar solubility profiles to the product. The crystals were not washed properly after filtration.Consider a second recrystallization with a different solvent system. Ensure to wash the filter cake with fresh, cold solvent to remove residual mother liquor containing impurities.
Purification by Column Chromatography
Problem Possible Cause Solution
Compound does not move from the baseline (low Rf). The eluent is not polar enough. The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). Add a few drops of acetic acid to the eluent to compete for binding sites on the silica. Consider using a more polar stationary phase like alumina.
Poor separation of the product from impurities. The chosen solvent system does not provide adequate resolution. The column was not packed or loaded properly.Perform a thorough TLC analysis with various solvent mixtures to find an optimal system that maximizes the difference in Rf values (ΔRf) between your product and the impurities. Ensure the column is packed uniformly without air bubbles. Use a minimal amount of solvent to load your sample onto the column; dry loading onto silica may also improve resolution.
Compound streaks or shows significant tailing. Strong interaction between the polar hydroxyl group and the acidic silica gel. The compound is overloading the column.Add a small amount of a polar modifier like methanol or a competing agent like triethylamine (for basic compounds) or acetic acid to the eluent.[1] Ensure you are not loading too much crude material onto the column; a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
No compound is recovered from the column. The compound may have degraded on the acidic silica gel. The compound is too polar and has irreversibly adsorbed.Test the stability of your compound on a silica TLC plate before running a column.[2] Use a less acidic stationary phase like neutral alumina or consider deactivating the silica gel with a base like triethylamine. Elute with a very polar solvent system (e.g., dichloromethane with 10% methanol and 1% ammonium hydroxide) to recover highly retained compounds.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Methanol/Water)

This method is suitable for purifying this compound when impurities have different polarities.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

  • While the methanolic solution is still hot, add deionized water dropwise until the solution becomes slightly turbid and the cloudiness persists.

  • Gently reheat the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of an ice-cold methanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for separating the target compound from impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system of hexane and ethyl acetate that gives the target compound an Rf value of approximately 0.2-0.4. A good starting point is a 7:3 mixture of hexane:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a uniform and air-free packing. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]

  • Elution: Begin eluting with a lower polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to your target solvent system (e.g., 7:3 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Methanol A->B C Add Water until Turbid B->C D Reheat to Clarity C->D E Slow Cooling to RT D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Methanol/Water G->H I Dry Purified Crystals H->I

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Troubleshooting start Purification Issue streaking Streaking on TLC? start->streaking low_rf Low Rf? start->low_rf poor_sep Poor Separation? start->poor_sep streaking_sol Add Polar Modifier (MeOH or Acetic Acid) streaking->streaking_sol low_rf_sol Increase Eluent Polarity low_rf->low_rf_sol poor_sep_sol Optimize Solvent System via TLC / Dry Load poor_sep->poor_sep_sol

References

Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrobenzofuran-7-methanol. The primary focus is on addressing potential side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and practical method is the reduction of 2,3-dihydrobenzofuran-7-carbaldehyde using a hydride-based reducing agent. Sodium borohydride (NaBH₄) is a commonly employed reagent for this transformation due to its selectivity and milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in a protic solvent such as methanol or ethanol.

Q2: My reaction mixture turned a dark color. What is the likely cause?

A2: Dark coloration, often indicating polymerization or degradation, can arise if the reaction conditions are too harsh. For instance, strongly acidic conditions during workup can sometimes affect the stability of the dihydrobenzofuran ring. It is advisable to maintain neutral or slightly basic conditions where possible and to purify the product promptly after the reaction is complete.

Q3: I am observing a significant amount of unreacted starting material (2,3-dihydrobenzofuran-7-carbaldehyde). How can I improve the conversion?

A3: Incomplete conversion can be attributed to several factors:

  • Insufficient Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used. Typically, 1.5 to 2.0 equivalents of NaBH₄ are recommended for aldehyde reductions.

  • Reaction Time and Temperature: While the reaction is often initiated at 0°C to control the initial exotherm, allowing it to warm to room temperature and stirring for an adequate duration (monitoring by TLC is recommended) can drive the reaction to completion.

  • Reagent Quality: The reducing agent may have degraded due to improper storage. Using a fresh batch of sodium borohydride is advisable.

Q4: Are there any known side reactions specific to the 2,3-dihydrobenzofuran ring system during this reduction?

A4: The 2,3-dihydrobenzofuran ring is generally stable under the conditions of sodium borohydride reduction. However, prolonged exposure to strong acids during workup could potentially lead to side reactions. It is good practice to use a mild acidic quench, such as saturated ammonium chloride solution, to neutralize the reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 2,3-dihydrobenzofuran-7-carbaldehyde.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase the molar equivalents of the reducing agent (e.g., NaBH₄).- Extend the reaction time or allow the reaction to warm to room temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Mechanical losses during workup.- Ensure efficient extraction with an appropriate solvent.- Minimize the number of transfers between glassware.
Product degradation.- Use a mild quench (e.g., saturated NH₄Cl solution) instead of strong acid.- Purify the product promptly after the reaction.
Presence of Impurities Unreacted starting material (aldehyde).- See "Low Yield - Incomplete reaction" above.
Over-reduction products (rare with NaBH₄).- Use a milder reducing agent or perform the reaction at a lower temperature.
Borate ester intermediates.- Ensure complete hydrolysis during the workup by stirring with the quenching solution for an adequate amount of time.
Reaction does not start Inactive reducing agent.- Use a freshly opened container of sodium borohydride.
Low reaction temperature.- Allow the reaction to slowly warm to room temperature after the initial addition of the reducing agent.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from 2,3-dihydrobenzofuran-7-carbaldehyde is provided below.

Synthesis of this compound

To a solution of 2,3-dihydrobenzofuran-7-carbaldehyde (1.0 eq) in methanol (0.2 M) at 0°C is added sodium borohydride (1.5 eq) portion-wise over 15 minutes. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress should be monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel.

Data Presentation

Parameter Value Reference
Typical Yield 60-85% (for analogous reductions)[1]
Purity (after chromatography) >95%Inferred from general procedures
Reaction Time 2.5 - 4 hours[2]
Reaction Temperature 0°C to Room Temperature[2]

Visualizations

Main Synthesis Pathway

Synthesis_Pathway Start 2,3-Dihydrobenzofuran-7-carbaldehyde Reagent NaBH4, Methanol Start->Reagent Product This compound Reagent->Product

Caption: Synthesis of this compound.

Potential Side Reaction: Incomplete Reduction

Incomplete_Reduction Aldehyde 2,3-Dihydrobenzofuran-7-carbaldehyde Conditions Insufficient NaBH4 or Short Reaction Time Aldehyde->Conditions Mixture Product Mixture: - this compound - Unreacted Aldehyde Conditions->Mixture

Caption: Incomplete reduction side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities Detected? Check_TLC Analyze reaction mixture by TLC Start->Check_TLC Unreacted_SM Unreacted Starting Material? Check_TLC->Unreacted_SM Increase_Reagent Increase NaBH4 equivalents and/or reaction time Unreacted_SM->Increase_Reagent Yes Other_Impurity Other Impurities? Unreacted_SM->Other_Impurity No End Problem Resolved Increase_Reagent->End Purification Optimize purification (e.g., column chromatography) Other_Impurity->Purification Yes Check_Workup Review workup procedure (mild quench, prompt extraction) Other_Impurity->Check_Workup No Purification->End Check_Workup->End

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-Dihydrobenzofuran-7-methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: the carboxylation of 2,3-dihydrobenzofuran to form 2,3-dihydrobenzofuran-7-carboxylic acid, followed by the reduction of the carboxylic acid to the corresponding alcohol.

Step 1: Carboxylation of 2,3-Dihydrobenzofuran

Q1: The yield of 2,3-dihydrobenzofuran-7-carboxylic acid is consistently low. How can I improve it?

A1: Low yields in the carboxylation of 2,3-dihydrobenzofuran are a known issue.[1][2] This reaction is typically achieved through lithiation followed by quenching with carbon dioxide (dry ice).[1][2] Several factors can impact the efficiency of this step.

  • Moisture: The lithiation reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Reagent Quality: The quality of the n-butyllithium (n-BuLi) is crucial. Use a freshly titrated or newly purchased bottle.

  • Temperature Control: Maintain the recommended temperature during the lithiation and the addition of dry ice. Side reactions can occur at elevated temperatures.

  • Carbon Dioxide Addition: The way carbon dioxide is introduced can affect the yield. Using a large excess of freshly crushed, high-purity dry ice is recommended. Some protocols suggest pouring the lithiated intermediate onto a slurry of dry ice in an anhydrous solvent.

Q2: I am observing multiple products in my crude reaction mixture after carboxylation. What are the likely side products?

A2: The formation of side products is often due to incomplete lithiation, reaction with atmospheric oxygen, or side reactions of the lithiated intermediate.

  • Unreacted Starting Material: This is the most common impurity if the lithiation was inefficient.

  • Isomeric Carboxylic Acids: Lithiation at other positions of the benzofuran ring can lead to isomeric products, although the 7-position is generally favored.

  • Hydroxylated Byproducts: Reaction of the lithiated intermediate with trace amounts of oxygen can produce phenolic impurities.

Troubleshooting Workflow for Carboxylation

start Low Yield or Impurities in Carboxylation check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Atmosphere) start->check_anhydrous check_reagents Check Reagent Quality (n-BuLi titration, fresh dry ice) start->check_reagents check_temp Ensure Proper Temperature Control start->check_temp check_co2 Optimize CO2 Addition start->check_co2 purify Purify Carboxylic Acid (Crystallization or Chromatography) check_anhydrous->purify check_reagents->purify check_temp->purify check_co2->purify proceed Proceed to Reduction Step purify->proceed start Low Yield or Impurities in Reduction check_reagent Confirm Use of Strong Reducing Agent (e.g., LiAlH4 or BH3) start->check_reagent check_equivalents Ensure Sufficient Equivalents of Reductant start->check_equivalents optimize_workup Optimize Reaction Workup (Careful quenching, proper extraction) start->optimize_workup purify Purify Alcohol (Column Chromatography) check_reagent->purify check_equivalents->purify optimize_workup->purify characterize Characterize Final Product purify->characterize start 2,3-Dihydrobenzofuran carboxylation Carboxylation (n-BuLi, TMEDA, Dry Ice) start->carboxylation purification1 Purification carboxylation->purification1 intermediate 2,3-Dihydrobenzofuran-7-carboxylic Acid reduction Reduction (LiAlH4 or BH3) intermediate->reduction purification2 Purification reduction->purification2 final_product This compound purification1->intermediate purification2->final_product

References

Technical Support Center: Crystallization of 2,3-Dihydrobenzofuran-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 2,3-Dihydrobenzofuran-7-methanol (CAS 151155-53-2).[1][2][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of this compound.

Troubleshooting Guides

Crystallization is a critical purification technique that can be influenced by various factors.[4] This section offers structured guidance to address common issues you may encounter.

Table 1: Common Crystallization Problems and Solutions
Problem Potential Causes Recommended Solutions
No Crystals Form - The solution is not supersaturated (too much solvent).- Nucleation has not been initiated.- Evaporate some solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.[5]- Add a seed crystal of pure this compound.- Cool the solution to a lower temperature (e.g., ice bath).
"Oiling Out" - The melting point of the compound is lower than the solution's temperature.- The solution is too concentrated.- High levels of impurities are present.- Add a small amount of additional hot solvent before cooling.[5][6]- Use a lower boiling point solvent or a mixed solvent system.[5]- Consider further purification of the crude material (e.g., column chromatography) before crystallization.[5]
Rapid Crystallization - The solution is too concentrated.- The cooling rate is too fast.- Add a small amount of extra hot solvent.[6]- Allow the solution to cool more slowly to room temperature before placing it in a cold bath.- Insulate the flask to slow down the cooling process.[6]
Low Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent required for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Impure Crystals - Rapid crystal growth trapping impurities.- The chosen solvent is not ideal for rejecting impurities.- Slow down the crystallization process by using slightly more solvent or a slower cooling rate.[6]- Consider recrystallization from a different solvent system.- A charcoal treatment might help remove colored impurities.[6]
Table 2: Solvent Properties for Consideration
Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes
Water 10080.1High polarity, may be a poor solvent on its own but can be used as an anti-solvent.
Methanol 64.732.7A polar protic solvent, likely a good starting point for solubility tests.[7]
Ethanol 78.324.5Similar to methanol, another good polar protic solvent to evaluate.
Isopropanol 82.519.9A slightly less polar alcohol.
Acetone 56.220.7A polar aprotic solvent.
Ethyl Acetate 77.16.02A moderately polar solvent.
Dichloromethane 39.69.08A non-polar solvent, may be suitable as part of a mixed solvent system.
Toluene 110.62.38A non-polar aromatic solvent, could be used in a mixed solvent system.
Hexane 681.88A non-polar solvent, likely to be a poor solvent and could serve as an anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: Given the presence of a hydroxyl group, polar protic solvents like methanol or ethanol are good starting points for solubility testing. The related structure, 2,3-Dihydrobenzofuran, is known to be soluble in methanol.[7] Start with a small amount of your compound and test its solubility in various solvents at room temperature and upon heating.

Q2: My compound has "oiled out." What should I do?

A2: "Oiling out" occurs when the compound separates as a liquid instead of a solid.[6] This can happen if the solution is too concentrated or the boiling point of the solvent is too high. Try reheating the solution and adding a small amount of additional hot solvent to decrease the concentration. Then, allow it to cool more slowly. Using a lower-boiling-point solvent or a mixed-solvent system can also prevent this issue.[5]

Q3: How can I improve the yield of my crystallization?

A3: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to just dissolve the compound. Over-saturating the solution with excess solvent will result in more of your compound remaining in the mother liquor upon cooling. Also, make sure to cool the solution for an adequate amount of time, potentially in an ice bath, to maximize crystal formation before filtration.

Q4: The crystals that formed are very fine and powdery. Is this a problem?

A4: Very fine crystals can indicate that the crystallization occurred too rapidly, which may lead to the inclusion of impurities.[6] A slower crystal growth process generally results in larger, purer crystals. To achieve this, you can try using slightly more solvent or slowing down the cooling process by insulating the flask.[6]

Q5: How do I perform a mixed-solvent crystallization?

A5: In a mixed-solvent crystallization, you dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of your chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of your crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath). Continue adding solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Mandatory Visualizations

Diagram 1: General Crystallization Workflow

G start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_impurities Insoluble Impurities? dissolve->insoluble_impurities hot_filtration Hot Gravity Filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Ice Bath Cooling cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end insoluble_impurities->hot_filtration Yes insoluble_impurities->cool No

Caption: A general workflow for the crystallization process.

Diagram 2: Troubleshooting Decision Tree for Crystallization

G decision decision solution solution problem problem start Initiate Cooling crystals_form Crystals Formed? start->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Yes no_crystals No Crystals crystals_form->no_crystals No good_quality Good Quality Crystals? oiling_out->good_quality No oiled_out Oiled Out oiling_out->oiled_out Yes poor_quality Fine Powder / Low Purity good_quality->poor_quality No success Successful Crystallization good_quality->success Yes evaporate Evaporate Solvent no_crystals->evaporate scratch Scratch Flask evaporate->scratch seed Add Seed Crystal scratch->seed seed->start add_solvent Add More Hot Solvent oiled_out->add_solvent add_solvent->start lower_bp Use Lower BP Solvent add_solvent->lower_bp cool_slower Cool Slower poor_quality->cool_slower cool_slower->start more_solvent Use Slightly More Solvent cool_slower->more_solvent

Caption: A decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: Degradation of 2,3-Dihydrobenzofuran-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the experimental study of 2,3-Dihydrobenzofuran-7-methanol degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

A1: While specific metabolic data for this compound is not extensively published, based on the metabolism of other benzofuran and 2,3-dihydrobenzofuran derivatives, several pathways can be anticipated. The primary metabolic routes are expected to involve oxidation of the methanol group and modifications to the dihydrobenzofuran ring.

Potential metabolic transformations include:

  • Oxidation of the 7-methanol group: The primary alcohol is likely to be oxidized first to an aldehyde (2,3-dihydrobenzofuran-7-carbaldehyde) and then to a carboxylic acid (2,3-dihydrobenzofuran-7-carboxylic acid).

  • Hydroxylation of the dihydrobenzofuran moiety: Hydroxylation can occur on the furan ring or the benzene ring, leading to various hydroxylated isomers.[1]

  • Ring opening of the dihydrofuran ring: This can occur following initial enzymatic reactions such as epoxidation.[2]

  • Conjugation: The hydroxyl groups (the original methanol or newly introduced ones) can undergo glucuronidation or sulfation to increase water solubility and facilitate excretion.[1]

Q2: What are the expected degradation products under forced degradation conditions (acid, base, oxidative, thermal, and photolytic stress)?

A2: Forced degradation studies help to identify potential degradation products that might form under various environmental conditions.[3][4] For this compound, the following are potential outcomes:

  • Acid/Base Hydrolysis: Under strong acidic or basic conditions, the ether linkage in the dihydrofuran ring could potentially be susceptible to cleavage, although this is generally stable. The primary alcohol at position 7 is unlikely to be affected.

  • Oxidative Degradation: The primary alcohol at the 7-position is susceptible to oxidation, forming the corresponding aldehyde and carboxylic acid.[3] The benzylic protons on the furan ring may also be susceptible to oxidation.

  • Thermal Degradation: At elevated temperatures, dehydration or polymerization might occur. The stability of the compound will depend on the specific conditions.

  • Photolytic Degradation: Exposure to UV or visible light may induce photolytic cleavage or rearrangement reactions. The aromatic ring suggests potential for photosensitivity.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Problem Possible Cause Suggested Solution
Low aqueous solubility of this compound. The compound has a relatively non-polar benzofuran core.Use a co-solvent such as methanol, ethanol, or acetonitrile to prepare stock solutions before diluting into aqueous media for degradation studies.[5] Ensure the final concentration of the organic solvent is low enough not to interfere with the degradation reaction or subsequent analysis.
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[6] However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.
Multiple, overlapping peaks in HPLC analysis. Incomplete separation of the parent compound and its degradation products.Optimize the HPLC method. This may involve changing the mobile phase composition (e.g., gradient elution), adjusting the pH of the mobile phase, trying a different column chemistry (e.g., C18, phenyl-hexyl), or adjusting the column temperature.[3]
Poor recovery of the compound or its degradants. Adsorption of the compound to sample vials or instrument components. Instability of the degradation products.Use silanized glassware or polypropylene vials. Analyze samples as soon as possible after they are taken.
Difficulty in identifying unknown degradation products. Insufficient data for structural elucidation.Employ hyphenated techniques like LC-MS/MS or GC-MS to obtain mass fragmentation patterns.[7] Isolate the unknown degradants using preparative HPLC and then perform structural analysis using NMR spectroscopy.[1]

Experimental Protocols

Below are generalized protocols for conducting forced degradation studies. The specific concentrations, temperatures, and durations should be optimized for this compound.

Forced Degradation Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Stress Conditions

For each condition, a sample of the stock solution is treated as described below. A control sample (drug substance in the same solvent system without the stressor) should be run in parallel.

Stress Condition Typical Protocol
Acid Hydrolysis Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).[6] Neutralize with an equivalent amount of base before analysis.
Base Hydrolysis Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at room temperature or elevated temperature (e.g., 60 °C) for a specified period.[6] Neutralize with an equivalent amount of acid before analysis.
Oxidative Degradation Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature for a specified period.[3][4]
Thermal Degradation Expose the solid compound or a solution to elevated temperatures (e.g., 60-80 °C) in a controlled oven for a specified period.
Photolytic Degradation Expose the solid compound or a solution to a light source providing both UV and visible light (e.g., as per ICH Q1B guidelines).
Sample Analysis

All samples (stressed and control) should be analyzed by a stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection. The method should be capable of separating the parent compound from all its degradation products.

Visualizations

Proposed Metabolic Pathways

parent This compound aldehyde 2,3-Dihydrobenzofuran-7-carbaldehyde parent->aldehyde Oxidation hydroxylated Hydroxylated Metabolites parent->hydroxylated Hydroxylation conjugated Glucuronide/Sulfate Conjugates parent->conjugated Conjugation acid 2,3-Dihydrobenzofuran-7-carboxylic acid aldehyde->acid Oxidation acid->conjugated Conjugation ring_opened Ring-Opened Products hydroxylated->ring_opened Further Oxidation hydroxylated->conjugated Conjugation

Caption: Proposed metabolic pathways for this compound.

Forced Degradation Experimental Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identification Degradant Identification (LC-MS, NMR) hplc->identification

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrobenzofuran-7-methanol.

Troubleshooting Guide

Issue 1: Low Yield or No Product Formation

  • Question: My reaction to form the 2,3-dihydrobenzofuran ring resulted in a low yield or a complex mixture of products. What could be the cause?

    • Answer: The formation of the 2,3-dihydrobenzofuran core is sensitive to reaction conditions. Potential issues include:

      • Incomplete reaction: Ensure your starting materials are pure and the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

      • Side reactions: Depending on the synthetic route, side reactions such as polymerization or the formation of isomers can occur. The choice of base and solvent is critical in directing the reaction towards the desired product.

      • Decomposition of starting materials or product: 2,3-dihydrobenzofuran derivatives can be sensitive to strong acidic or basic conditions and high temperatures. Ensure the reaction and work-up conditions are appropriate for the stability of your compounds.

  • Question: The introduction of the formyl or carboxyl group at the 7-position of 2,3-dihydrobenzofuran is not working. What should I check?

    • Answer: Formylation and carboxylation reactions on the aromatic ring can be challenging.

      • Reaction choice: For formylation, Vilsmeier-Haack and Reimer-Tiemann are common methods, while Kolbe-Schmitt or Grignard reactions are used for carboxylation. The success of these reactions is highly dependent on the substrate. The electron density of the aromatic ring plays a crucial role; electron-donating groups facilitate the reaction, while electron-withdrawing groups can hinder it.

      • Reagent quality: Ensure the reagents, such as phosphorus oxychloride for the Vilsmeier-Haack reaction or the Grignard reagent, are of high quality and handled under appropriate inert conditions.

      • Steric hindrance: Substituents on the 2,3-dihydrobenzofuran ring may sterically hinder the approach of the electrophile to the 7-position.

  • Question: The final reduction step to this compound is inefficient. What are the potential reasons?

    • Answer: The reduction of the aldehyde or carboxylic acid/ester to the alcohol can be incomplete or lead to side products.

      • Reaction conditions: Ensure the reaction is carried out under anhydrous conditions, especially when using LiAlH₄, as it reacts violently with water. The temperature should be controlled to avoid side reactions.

      • Work-up procedure: A careful aqueous work-up is necessary to quench the reaction and hydrolyze the intermediate alkoxide to the final alcohol.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows multiple spots on TLC or extra peaks in the NMR/LC-MS. What are the likely impurities?

    • Answer: Impurities can arise from any of the synthetic steps. The table below summarizes common impurities, their potential sources, and suggested analytical methods for their detection.

Summary of Common Impurities

Impurity NameStructurePotential SourceSuggested Analytical Method
Unreacted Starting Material 2,3-DihydrobenzofuranIncomplete formylation or carboxylation reaction.GC-MS, HPLC, ¹H NMR
Isomeric Products 2,3-Dihydrobenzofuran-4-carbaldehyde or 2,3-Dihydrobenzofuran-6-carbaldehydeLack of regioselectivity during formylation (e.g., Reimer-Tiemann or Vilsmeier-Haack reactions).[8][9]HPLC, GC-MS, ¹H & ¹³C NMR
Diformylated Byproduct 2,3-Dihydrobenzofuran-x,y-dicarbaldehydeHarsh conditions during Vilsmeier-Haack formylation.[8]LC-MS, ¹H NMR
Unreacted Intermediate 2,3-Dihydrobenzofuran-7-carbaldehyde or 2,3-Dihydrobenzofuran-7-carboxylic acid/esterIncomplete reduction in the final step.HPLC, LC-MS, IR (presence of C=O stretch)
Over-reduced Product 7-Methyl-2,3-dihydrobenzofuranUse of a very strong reducing agent under harsh conditions.GC-MS, ¹H NMR
Benzofuran Derivative 7-HydroxymethylbenzofuranDehydrogenation of the dihydro- ring during synthesis or work-up.GC-MS, ¹H NMR (aromatic signals for the furan ring)

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to this compound?

    • A common and logical synthetic strategy involves a three-stage process: 1) Synthesis of the 2,3-dihydrobenzofuran core, 2) Introduction of a one-carbon functional group (aldehyde or carboxyl) at the 7-position of the aromatic ring, and 3) Reduction of this functional group to the corresponding alcohol.

  • Q2: How can I purify my final product from the unreacted aldehyde or carboxylic acid?

    • Column chromatography on silica gel is a standard method for separating the alcohol product from less polar starting materials like the aldehyde. For carboxylic acid impurities, an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up can effectively remove the acidic impurity into the aqueous layer.

  • Q3: What are the best analytical techniques to assess the purity of this compound?

    • A combination of techniques is recommended for a comprehensive purity assessment:

      • High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying the purity and detecting non-volatile impurities.[10][11][12]

      • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities and byproducts.[10][13][14][15]

      • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation of the final product and for identifying and quantifying major impurities.[16][17]

  • Q4: Can the dihydrofuran ring open during the synthesis?

    • The 2,3-dihydrobenzofuran ring is generally stable under many synthetic conditions. However, very harsh acidic or basic conditions, particularly at elevated temperatures, could potentially lead to ring-opening or other rearrangements. It is advisable to use moderate reaction conditions whenever possible.

Experimental Protocols

1. Synthesis of 2,3-Dihydrobenzofuran-7-carbaldehyde (via Vilsmeier-Haack Reaction)

  • In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2,3-dihydrobenzofuran in an anhydrous solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,3-dihydrobenzofuran-7-carbaldehyde.

2. Reduction of 2,3-Dihydrobenzofuran-7-carbaldehyde to this compound

  • Dissolve 2,3-dihydrobenzofuran-7-carbaldehyde in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed as indicated by TLC.

  • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • If necessary, purify the resulting this compound by column chromatography.

3. HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_product Final Product Substituted Phenol Substituted Phenol Ring Formation Ring Formation Substituted Phenol->Ring Formation 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Ring Formation->2,3-Dihydrobenzofuran C1 Introduction C1 Introduction Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid C1 Introduction->Aldehyde/Carboxylic Acid Reduction Reduction This compound This compound Reduction->this compound 2,3-Dihydrobenzofuran->C1 Introduction Aldehyde/Carboxylic Acid->Reduction

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_impurities Potential Impurities 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Formylation/Carboxylation Formylation/Carboxylation 2,3-Dihydrobenzofuran->Formylation/Carboxylation Desired Intermediate 2,3-Dihydrobenzofuran-7-carbaldehyde/ -7-carboxylic acid Formylation/Carboxylation->Desired Intermediate Isomeric Products Isomeric Products Formylation/Carboxylation->Isomeric Products Poor Regioselectivity Diformylated Byproduct Diformylated Byproduct Formylation/Carboxylation->Diformylated Byproduct Harsh Conditions Reduction Reduction Desired Intermediate->Reduction Final Product This compound Reduction->Final Product Unreacted Intermediate Unreacted Intermediate Reduction->Unreacted Intermediate Incomplete Reaction Over-reduced Product Over-reduced Product Reduction->Over-reduced Product Harsh Conditions

Caption: Potential impurity formation pathways.

References

resolving analytical issues in 2,3-Dihydrobenzofuran-7-methanol characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical issues encountered during the characterization of 2,3-Dihydrobenzofuran-7-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data (¹H NMR, ¹³C NMR, MS) for pure this compound?

A1: While a definitive, published spectrum for this specific molecule can be elusive, based on the analysis of its structural analogs and general principles of spectroscopy, the following are the expected data:

Table 1: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Aromatic protons (approx. 6.8-7.2 ppm), a singlet for the benzylic alcohol proton (variable, can be broad), a singlet for the -CH₂OH protons (approx. 4.6 ppm), and two triplets for the dihydrofuran ring protons (-OCH₂- and Ar-CH₂-) between 3.0 and 4.8 ppm.
¹³C NMR Aromatic carbons (approx. 110-160 ppm), a benzylic carbon (-CH₂OH) around 65 ppm, and two carbons for the dihydrofuran ring (approx. 30 and 72 ppm).
Mass Spec. Molecular Ion (M⁺) at m/z 150. Key fragments may include loss of H₂O (m/z 132), loss of CH₂OH (m/z 119), and the tropylium ion (m/z 91).

Q2: What are common impurities I might encounter in my sample of this compound?

A2: Impurities can originate from the synthetic route or degradation. Common synthesis-related impurities may include starting materials, reagents, or byproducts from side reactions. Degradation products could arise from oxidation or polymerization.

Q3: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks often correspond to residual solvents, water, or synthesis-related impurities. Refer to the troubleshooting guide below for a systematic approach to identifying these peaks. Common solvent impurities and their chemical shifts are well-documented.

Q4: The mass spectrum of my sample does not show a clear molecular ion peak at m/z 150. What could be the reason?

A4: The absence of a clear molecular ion peak can be due to the instability of the compound under the ionization conditions, leading to immediate fragmentation. It could also indicate that the compound is not what you expect or is impure.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected ¹H NMR Results

Symptoms:

  • Additional peaks not corresponding to the target molecule.

  • Broadening of specific peaks (e.g., the alcohol proton).

  • Shifts in expected peak positions.

Troubleshooting Workflow:

G Troubleshooting Workflow for ¹H NMR Issues start Inconsistent ¹H NMR Spectrum check_solvent Identify Residual Solvent Peaks (e.g., Acetone, DCM, Ethyl Acetate) start->check_solvent check_water Identify Water Peak (often broad, shift varies with solvent) check_solvent->check_water Solvent peaks identified d2o_exchange Perform D₂O Exchange (Alcohol proton will disappear) check_water->d2o_exchange Water peak identified check_impurities Compare with Synthesis Reactants/ Byproducts Spectra d2o_exchange->check_impurities Alcohol proton confirmed run_2d_nmr Run 2D NMR (COSY, HSQC) to Confirm Structure check_impurities->run_2d_nmr Potential impurities identified or ruled out end Issue Resolved run_2d_nmr->end

Caption: A stepwise guide to diagnosing unexpected ¹H NMR results.

Table 2: Common ¹H NMR Solvent Impurities in CDCl₃

SolventChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)s, q, t
Methanol3.49Singlet
Water1.56Broad Singlet

Data compiled from publicly available sources.

Issue 2: Poor HPLC Resolution or Unexpected Peaks

Symptoms:

  • Broad peaks.

  • Tailing or fronting peaks.

  • More peaks than expected.

  • Drifting retention times.

Troubleshooting Steps:

  • Check for System Suitability: Ensure your HPLC system is equilibrated and the pressure is stable.

  • Optimize Mobile Phase: The polarity of the mobile phase is critical. For a reversed-phase C18 column, a gradient of water and acetonitrile or methanol is a good starting point. Adjust the gradient slope or organic solvent ratio to improve separation.

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered to remove particulates.

  • Identify Unknown Peaks: If you have access to a mass spectrometer, perform HPLC-MS to get mass information on the unknown peaks, which can help in their identification.

Logical Relationship for HPLC Troubleshooting:

G HPLC Troubleshooting Logic start Poor HPLC Results system_check Verify System Equilibration and Pressure Stability start->system_check mobile_phase Adjust Mobile Phase Gradient/ Composition system_check->mobile_phase System OK sample_prep Review Sample Dissolution and Filtration mobile_phase->sample_prep Resolution still poor hplc_ms Perform HPLC-MS to Identify Unknown Peaks sample_prep->hplc_ms Sample prep OK end Resolution Improved hplc_ms->end

Caption: A logical approach to resolving common HPLC issues.

Issue 3: Ambiguous Mass Spectrometry Results

Symptoms:

  • No molecular ion peak.

  • Unexpected fragment ions.

  • Complex spectrum suggesting a mixture.

Troubleshooting Steps:

  • Use a Softer Ionization Technique: If using Electron Ionization (EI), which is high energy and can cause extensive fragmentation, try a softer technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the chances of observing the molecular ion.

  • Analyze Fragmentation Patterns: Compare your observed fragments to expected fragmentation pathways for this class of compounds. For this compound, common losses include water (M-18) and the hydroxymethyl group (M-31).

  • Check for Adducts: In ESI, you may see adducts with salts present in your sample or solvent (e.g., [M+Na]⁺, [M+K]⁺).

  • Couple with Chromatography: Use GC-MS or LC-MS to separate components of a mixture before they enter the mass spectrometer.

Table 3: Expected and Common Mass Fragments for this compound

m/zPossible IdentityNotes
150[M]⁺Molecular Ion
133[M-OH]⁺Loss of hydroxyl radical
132[M-H₂O]⁺Loss of water
121[M-CHO]⁺Rearrangement and loss of formyl radical
119[M-CH₂OH]⁺Loss of the hydroxymethyl group

Based on general fragmentation patterns of similar structures.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrument Parameters (300 MHz Spectrometer):

    • Pulse Program: Standard single pulse

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (adjust for sample concentration)

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

Reversed-Phase HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

GC-MS
  • GC Column: Standard non-polar column (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: 50°C for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

This guide is intended to provide a starting point for troubleshooting. Specific instrument parameters and experimental conditions may need to be optimized for your particular setup and sample.

Technical Support Center: Catalyst Deactivation in 2,3-Dihydrobenzofuran-7-methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2,3-Dihydrobenzofuran-7-methanol, typically produced via the catalytic hydrogenation of 2,3-Dihydrobenzofuran-7-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to produce this compound has stalled or is showing significantly reduced conversion. What are the likely causes?

A1: A stalled or slow reaction is a classic sign of catalyst deactivation. The primary causes can be categorized as follows:

  • Catalyst Poisoning: Impurities in the reactants, solvent, or hydrogen gas can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen compounds, and heavy metals.[1][2]

  • Fouling: The catalyst surface can be blocked by polymers, carbonaceous deposits (coke), or insoluble byproducts formed during the reaction.[3] This is particularly relevant in fine chemical synthesis where complex organic molecules are present.[4]

  • Thermal Degradation (Sintering): High localized temperatures can cause the small metal particles of the catalyst to agglomerate into larger crystals. This reduces the active surface area and, consequently, the catalyst's activity.[5]

  • Incorrect Reaction Conditions: Suboptimal temperature, pressure, or agitation can lead to poor catalyst performance that mimics deactivation.

Q2: How can I distinguish between catalyst poisoning and other forms of deactivation like fouling?

A2: Poisoning often leads to a rapid and significant drop in catalytic activity, even with a small amount of the poisoned catalyst. Fouling, on the other hand, typically results in a more gradual decline in performance as byproducts accumulate on the catalyst surface over time. A diagnostic experiment would be to run the reaction with highly purified reactants and solvent. If the catalyst's activity is restored, poisoning is the likely culprit.

Q3: What are the most common catalyst poisons I should be aware of in this specific reaction?

A3: For the hydrogenation of an aromatic aldehyde like 2,3-Dihydrobenzofuran-7-carbaldehyde, palladium on carbon (Pd/C) is a commonly used catalyst.[4] Palladium catalysts are notoriously susceptible to poisoning by:

  • Sulfur Compounds: Thiophenes, mercaptans, or sulfides that may be present as impurities in the starting materials can irreversibly poison the catalyst. Even low ppm levels of sulfur can be detrimental.[5][6]

  • Nitrogen Compounds: Certain nitrogen-containing functional groups in precursor molecules or impurities can act as poisons.

  • Carbon Monoxide (CO): If present in the hydrogen gas stream, CO can strongly adsorb to palladium surfaces and inhibit the reaction.[5]

Q4: My reaction seems to be producing some polymeric material. Could this be deactivating my catalyst?

A4: Yes, the formation of polymeric byproducts is a significant cause of catalyst deactivation through fouling. In aldehyde hydrogenations, side reactions such as aldol condensation can produce heavier molecules that precipitate on the catalyst surface, blocking the active sites. Poor heat transfer within the reactor can create localized hot spots, accelerating these polymer-forming side reactions.

Q5: Can I regenerate a deactivated catalyst used in this reaction?

A5: Regeneration is often possible, but its success depends on the deactivation mechanism.

  • For Fouling: A deactivated catalyst can often be regenerated by washing with a suitable solvent to dissolve the adsorbed organic species. In some cases, a carefully controlled calcination (heating in the presence of air) can burn off carbonaceous deposits.[7]

  • For Reversible Poisoning: Some poisons can be removed by specific chemical treatments.

  • For Irreversible Poisoning and Sintering: Deactivation by strong poisons like sulfur or by thermal sintering is generally irreversible. In these cases, the catalyst will need to be replaced.[5]

Quantitative Data Summary

The following tables summarize typical data related to catalyst performance and deactivation in aromatic aldehyde hydrogenation reactions.

Table 1: Effect of Sulfur Poisoning on Catalyst Activity

Thiophene in Feed (ppm)Relative Initial Reaction Rate (%)Time to 50% Deactivation (hours)
0100> 24
1658
5202
10< 5< 1

Data is representative of typical Pd/C catalyst performance and will vary with specific reaction conditions.

Table 2: Catalyst Performance and Recyclability

Cycle NumberInitial Conversion (%) (after 4 hours)Final Conversion (%) (after 8 hours)
1 (Fresh Catalyst)98>99
2 (Recycled)9095
3 (Recycled)7585
4 (After Regeneration)9297

Assumes deactivation is primarily due to fouling and is partially reversible by solvent washing.

Experimental Protocols

Protocol 1: Standard Procedure for Catalytic Hydrogenation of 2,3-Dihydrobenzofuran-7-carbaldehyde

  • Reactor Setup: To a clean, dry hydrogenation vessel, add 2,3-Dihydrobenzofuran-7-carbaldehyde (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (0.5 - 2.0 mol %).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas three times, and then pressurize to the desired hydrogen pressure (e.g., 1-10 atm).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction progress by analyzing aliquots using techniques such as TLC, GC, or HPLC. Hydrogen uptake can also be monitored.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by chromatography or crystallization.

Protocol 2: Regeneration of a Fouled Palladium Catalyst

  • Recovery: After the reaction, recover the catalyst by filtration.

  • Solvent Washing: Transfer the catalyst to a flask and wash repeatedly with a solvent in which the suspected fouling agents are soluble (e.g., warm ethanol, acetone, or toluene). Sonication during washing can improve efficiency.

  • Drying: After washing, dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours until all solvent is removed.

  • Activity Test: Test the activity of the regenerated catalyst using the standard hydrogenation protocol (Protocol 1) to determine the extent of recovery. For more robust regeneration from carbonaceous deposits, a controlled oxidation may be necessary, but this requires specialized equipment.[7]

Visualizations

Troubleshooting Workflow for Catalyst Deactivation Start Reaction Stalled or Slow Check_Conditions Verify Reaction Conditions (Temp, Pressure, Stirring) Start->Check_Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Purify_Reactants Run with Purified Reactants/Solvent Conditions_OK->Purify_Reactants Yes Adjust_Conditions Adjust Conditions & Rerun Conditions_OK->Adjust_Conditions No Activity_Restored Activity Restored? Purify_Reactants->Activity_Restored Poisoning Diagnosis: Catalyst Poisoning Activity_Restored->Poisoning Yes Fouling Diagnosis: Fouling or Thermal Deactivation Activity_Restored->Fouling No Identify_Poison Identify & Remove Poison from Source Poisoning->Identify_Poison Regenerate Attempt Catalyst Regeneration (Washing/Calcination) Fouling->Regenerate

Caption: Troubleshooting workflow for catalyst deactivation.

Mechanism of Catalyst Poisoning by Sulfur cluster_0 Active Catalyst cluster_1 Poisoned Catalyst Active_Site Pd Active Site Reactant Adsorption Product 2,3-Dihydrobenzofuran- 7-methanol Active_Site:f0->Product Catalyzes Reactant 2,3-Dihydrobenzofuran- 7-carbaldehyde + H2 Reactant->Active_Site:f1 Binds Poisoned_Site Pd Active Site Poison Adsorption No_Reaction Reaction Blocked Poisoned_Site:f0->No_Reaction Poison Sulfur Compound (e.g., Thiophene) Poison->Poisoned_Site:f1 Strongly Binds

Caption: Catalyst poisoning by sulfur compounds.

Catalyst Deactivation by Fouling Reactant Aldehyde Reactant Catalyst Catalyst Particle (e.g., Pd/C) Reactant->Catalyst Desired_Reaction Desired Hydrogenation Catalyst->Desired_Reaction Side_Reaction Side Reaction (e.g., Aldol Condensation) Catalyst->Side_Reaction Product Alcohol Product Desired_Reaction->Product Polymer Polymeric Byproduct Side_Reaction->Polymer Fouled_Catalyst Fouled Catalyst (Blocked Pores) Polymer->Fouled_Catalyst Deposits on Surface

Caption: Fouling mechanism via byproduct deposition.

References

Validation & Comparative

Comparative Guide to the Synthesis of 2,3-Dihydrobenzofuran-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated methods for the synthesis of 2,3-Dihydrobenzofuran-7-methanol, a key intermediate in the development of various pharmaceutical compounds. The following sections detail distinct synthetic strategies, offering comprehensive experimental protocols, quantitative data for comparison, and visual representations of the chemical pathways.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structural motif is present in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This document outlines and compares two primary synthetic routes proceeding through key intermediates: 2,3-Dihydrobenzofuran-7-carbaldehyde and 2,3-Dihydrobenzofuran-7-carboxylic acid .

Method 1: Synthesis via Formylation of 2,3-Dihydrobenzofuran and Subsequent Reduction

This approach involves the introduction of a formyl group at the 7-position of the 2,3-dihydrobenzofuran ring, followed by reduction to the corresponding alcohol. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings like 2,3-dihydrobenzofuran.

Experimental Protocol

Step 1a: Synthesis of 2,3-Dihydrobenzofuran-7-carbaldehyde via Vilsmeier-Haack Reaction

  • In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10°C.

  • Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add 2,3-dihydrobenzofuran (1 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-dihydrobenzofuran-7-carbaldehyde.

Step 1b: Reduction of 2,3-Dihydrobenzofuran-7-carbaldehyde to this compound

  • Dissolve 2,3-dihydrobenzofuran-7-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Data Presentation
StepProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
1a2,3-Dihydrobenzofuran-7-carbaldehyde2,3-DihydrobenzofuranPOCl₃, DMF-4-6 h60-70°C65-75>95 (after chromatography)
1bThis compound2,3-Dihydrobenzofuran-7-carbaldehydeNaBH₄Methanol3 h0°C to RT90-98>98

Reaction Pathway

G cluster_0 Method 1: Formylation and Reduction A 2,3-Dihydrobenzofuran C 2,3-Dihydrobenzofuran-7-carbaldehyde A->C Vilsmeier-Haack Formylation B Vilsmeier Reagent (POCl3, DMF) E This compound C->E Reduction D Sodium Borohydride (NaBH4)

Caption: Synthesis of this compound via formylation.

Method 2: Synthesis via Carboxylation of 2,3-Dihydrobenzofuran and Subsequent Reduction

This alternative route involves the introduction of a carboxylic acid group at the 7-position, followed by its reduction to the primary alcohol. This can be achieved through the formation of an organometallic intermediate followed by quenching with carbon dioxide.

Experimental Protocol

Step 2a: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 7-bromo-2,3-dihydrobenzofuran (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 equivalents, in hexanes) dropwise to the solution, maintaining the temperature below -70°C.

  • Stir the mixture at -78°C for 1 hour to ensure complete metal-halogen exchange.

  • Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 2,3-dihydrobenzofuran-7-carboxylic acid.

Step 2b: Reduction of 2,3-Dihydrobenzofuran-7-carboxylic acid to this compound

  • In a flame-dried, two-necked flask under an argon atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 2,3-dihydrobenzofuran-7-carboxylic acid (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C and quench it by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Data Presentation
StepProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
2a2,3-Dihydrobenzofuran-7-carboxylic acid7-Bromo-2,3-dihydrobenzofurann-BuLi, CO₂THF~12 h-78°C to RT70-80>97 (after recrystallization)
2bThis compound2,3-Dihydrobenzofuran-7-carboxylic acidLiAlH₄THF4-6 hReflux85-95>98

Reaction Pathway

G cluster_1 Method 2: Carboxylation and Reduction F 7-Bromo-2,3-dihydrobenzofuran H 2,3-Dihydrobenzofuran-7-carboxylic acid F->H Carboxylation G 1. n-BuLi 2. CO2 J This compound H->J Reduction I Lithium Aluminum Hydride (LiAlH4)

Caption: Synthesis of this compound via carboxylation.

Comparison of Synthesis Methods

FeatureMethod 1 (Formylation)Method 2 (Carboxylation)
Starting Material 2,3-Dihydrobenzofuran7-Bromo-2,3-dihydrobenzofuran
Key Intermediates 2,3-Dihydrobenzofuran-7-carbaldehyde2,3-Dihydrobenzofuran-7-carboxylic acid
Overall Yield Good (approx. 58-73%)Good to Excellent (approx. 60-76%)
Reagent Safety POCl₃ is corrosive and reacts violently with water.n-BuLi is pyrophoric. LiAlH₄ reacts violently with water. Requires inert atmosphere.
Reaction Conditions High temperature for formylation.Cryogenic temperature for lithiation; reflux for reduction.
Scalability Generally scalable, but handling of POCl₃ can be a concern on a large scale.Scalable, but requires careful handling of pyrophoric and water-reactive reagents.
Purification Column chromatography required for the aldehyde intermediate.Recrystallization for the carboxylic acid; filtration for the final product.

Conclusion

Both presented methods provide viable pathways for the synthesis of this compound with good overall yields.

  • Method 1 is advantageous if 2,3-dihydrobenzofuran is readily available and the use of cryogenic conditions is to be avoided. The purification of the intermediate aldehyde by column chromatography might be a drawback for large-scale production.

  • Method 2 offers a more direct route to a crystalline intermediate, which can be easier to purify by recrystallization. However, it requires a halogenated starting material and the handling of pyrophoric and highly reactive reagents, necessitating specialized equipment and expertise.

The choice of method will ultimately depend on the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities regarding the handling of hazardous reagents.

Comparative Analysis of Dihydrobenzofuran Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a subject of intense research, leading to the development of diverse and innovative synthetic strategies. This guide provides a comparative analysis of four prominent methods for the synthesis of dihydrobenzofurans: Palladium-catalyzed Intramolecular Heck Reaction, Rhodium-catalyzed C-H Activation, Acid-catalyzed Cyclization of ortho-Allyl Phenols, and a Tandem SNAr/5-exo-Trig Cyclization. This comparison aims to assist researchers in selecting the most suitable method based on substrate scope, efficiency, and reaction conditions.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the four selected synthetic routes, offering a direct comparison of their typical performance.

Synthesis RouteCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield Range (%)
Palladium-catalyzed Intramolecular Heck Reaction Pd(OAc)₂ / PPh₃DMF80-12012-2460-95
Rhodium-catalyzed C-H Activation [RhCp*Cl₂]₂ / AgSbF₆DCE60-10012-2450-98
Acid-catalyzed Cyclization of ortho-Allyl Phenols PPA or TfOHToluene or DCM25-1101-1270-95
Tandem SNAr/5-exo-Trig Cyclization NaHDMSO100155-85

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate adaptation for new synthetic targets.

Palladium-catalyzed Intramolecular Heck Reaction

General Procedure for the Synthesis of 2,3-Dihydrobenzofurans:

A mixture of the ortho-alkenyl-iodobenzene substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol) in anhydrous DMF (10 mL) is degassed and then heated at 100 °C under a nitrogen atmosphere for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Rhodium-catalyzed C-H Activation

General Procedure for the Rh(III)-catalyzed [3+2] Annulation of N-Phenoxyacetamides and 1,3-Dienes: [1]

To a screw-capped vial are added N-phenoxyacetamide (0.2 mmol), 1,3-diene (0.4 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%). The vial is then charged with 1,2-dichloroethane (DCE, 1.0 mL). The reaction mixture is stirred at 80 °C for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to provide the corresponding 2,3-dihydrobenzofuran product.

Acid-catalyzed Cyclization of ortho-Allyl Phenols

General Procedure for the Brønsted Acid-catalyzed Intramolecular Hydroalkoxylation:

To a solution of the ortho-allylphenol (0.5 mmol) in anhydrous toluene (5 mL) is added a catalytic amount of triflic acid (TfOH, 0.05 mmol, 10 mol%) at room temperature. The reaction mixture is stirred for 1-4 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NaHCO₃ (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel to yield the 2,3-dihydrobenzofuran.

Tandem SNAr/5-exo-Trig Cyclization

General Procedure for the Synthesis of 3-Amino-2,3-dihydrobenzofurans: [2][3][4][5]

Step 1: Imine Formation. A solution of o-fluorobenzaldehyde (10.0 mmol) and the corresponding amine (10.0 mmol) in toluene (20 mL) is refluxed with a Dean-Stark trap for 8 hours. The solvent is then removed under reduced pressure to give the crude imine, which is used in the next step without further purification.

Step 2: Tandem SNAr/Cyclization. To a solution of the diarylmethanol (10.5 mmol) in anhydrous DMSO (20 mL) is added NaH (60% dispersion in mineral oil, 10.5-15.0 mmol) in portions at room temperature. The mixture is stirred for 30 minutes, and then the crude imine from Step 1 (10.0 mmol) is added. The reaction mixture is heated to 100 °C for 1 hour. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel to afford the 3-amino-2,3-dihydrobenzofuran.[2][3][4][5]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways or logical flow of each synthetic route.

Palladium_Heck_Reaction Start o-Alkenyl-Iodobenzene + Pd(0)L2 OxAdd Oxidative Addition Start->OxAdd Pd_II_Complex Aryl-Pd(II)-I Complex OxAdd->Pd_II_Complex Coord Alkene Coordination Pd_II_Complex->Coord MigIns Migratory Insertion (5-exo-trig) Coord->MigIns Alkyl_Pd_II Alkyl-Pd(II) Intermediate MigIns->Alkyl_Pd_II Beta_Hydride β-Hydride Elimination Alkyl_Pd_II->Beta_Hydride Product_Pd_H Product + HPd(II)L2I Beta_Hydride->Product_Pd_H RedElim Reductive Elimination (Base) Product_Pd_H->RedElim End 2,3-Dihydrobenzofuran Product_Pd_H->End RedElim->Start Regenerates Pd(0)

Caption: Catalytic cycle of the Palladium-catalyzed intramolecular Heck reaction.

Rhodium_CH_Activation Start N-Phenoxyacetamide + [Rh(III)] Coordination Coordination Start->Coordination CH_Activation C-H Activation Coordination->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Diene_Coord 1,3-Diene Coordination Rhodacycle->Diene_Coord Migratory_Insertion Migratory Insertion Diene_Coord->Migratory_Insertion Intermediate Seven-membered Rhodacycle Migratory_Insertion->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Start Regenerates [Rh(III)] End 2,3-Dihydrobenzofuran Reductive_Elimination->End

Caption: Proposed mechanism for Rhodium-catalyzed C-H activation/annulation.

Acid_Catalyzed_Cyclization Start o-Allyl Phenol Protonation Protonation of Alkene (Brønsted Acid) Start->Protonation Carbocation Benzylic Carbocation Intermediate Protonation->Carbocation Nucleophilic_Attack Intramolecular Nucleophilic Attack (5-exo-trig) Carbocation->Nucleophilic_Attack Oxonium_Ion Oxonium Ion Nucleophilic_Attack->Oxonium_Ion Deprotonation Deprotonation Oxonium_Ion->Deprotonation End 2,3-Dihydrobenzofuran Deprotonation->End

Caption: Mechanism of acid-catalyzed cyclization of an ortho-allyl phenol.

Tandem_SNAr_Cyclization cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: 5-exo-trig Cyclization Imine o-Fluoro-Imine SNAr SNAr Intermediate Imine->SNAr Alkoxide Diarylmethoxide Alkoxide->SNAr Deprotonation Deprotonation (Base) SNAr->Deprotonation Anion Carbanion Intermediate Deprotonation->Anion Cyclization 5-exo-trig Cyclization Anion->Cyclization Protonation Protonation Cyclization->Protonation Product 3-Amino-2,3-dihydrobenzofuran Protonation->Product

Caption: Workflow for the Tandem SNAr/5-exo-Trig Cyclization.

References

A Comparative Guide to the Biological Activities of 2,3-Dihydrobenzofuran Analogues

Author: BenchChem Technical Support Team. Date: December 2025

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for a multitude of synthetic and natural compounds with diverse biological activities. This guide provides a comparative overview of the biological activities of various analogues of 2,3-dihydrobenzofuran, with a focus on their anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. The information presented is intended for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

Several 2,3-dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and pathways.

A notable class of anti-inflammatory agents are the 2,3-dihydrobenzofuran-2-ones. Analogues bearing an alkyl or aryl group at position 6 and a chlorine atom at position 5 have shown significant potency. For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be a powerful inhibitor of prostaglandin synthesis and more potent than the well-known anti-inflammatory drug diclofenac in models of acute inflammation.[1]

Fluorinated benzofuran and dihydrobenzofuran derivatives have also been investigated for their anti-inflammatory effects.[2][3] These compounds were shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the secretion of inflammatory mediators like interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[2][3]

Furthermore, certain 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines have been identified as novel anti-inflammatory compounds.[4] The phenyl-substituted compound LINS01005, for example, demonstrated significant anti-inflammatory activity in a murine asthma model by reducing eosinophil counts and COX-2 expression.[4]

Table 1: Anti-inflammatory Activity of 2,3-Dihydrobenzofuran Analogues

Compound ClassKey SubstituentsMechanism of ActionPotency (IC50/Activity)Reference
2,3-Dihydrobenzofuran-2-ones5-Chloro, 6-CyclohexylInhibition of prostaglandin synthesisMore potent than diclofenac in acute inflammation models[1]
Fluorinated DihydrobenzofuransFluorine, Bromine, Carboxyl groupsInhibition of COX-2 and NOS2 expression; decreased IL-6, CCL2, NO, PGE2IL-6: 1.2-9.04 µM; CCL2: 1.5-19.3 µM; NO: 2.4-5.2 µM; PGE2: 1.1-20.5 µM[2][3]
1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazinesPhenyl substitution (LINS01005)Reduction of eosinophils and COX-2 expressionActive in murine asthma model[4]
Aza-benzofuransDouble bond at C-2 and C-11Inhibition of nitric oxide productionIC50 values of 17.31 µM and 16.5 µM[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [1]

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Male rats are used.

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats.

  • Test Compound Administration: The 2,3-dihydrobenzofuran-2-one analogues are administered orally at various doses prior to the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (receiving only the vehicle).

Signaling Pathway: Inhibition of Prostaglandin Synthesis

G Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Dihydrobenzofuran_2_ones 2,3-Dihydrobenzofuran-2-ones Dihydrobenzofuran_2_ones->COX

Caption: Inhibition of the cyclooxygenase (COX) enzyme by 2,3-dihydrobenzofuran-2-ones, blocking the conversion of arachidonic acid to prostaglandins and thereby reducing inflammation.

Neuroprotective Activity

The neuroprotective effects of 2,3-dihydrobenzofuran derivatives have been explored, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[6][7]

One promising compound is 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), which combines the antioxidant properties of the benzofuran core with the modulatory effects of an organoselenium group on oxidative stress and neuroinflammation.[6] In a mouse model of Alzheimer's disease, TFSeB demonstrated the ability to improve memory, reduce oxidative stress markers, and decrease key inflammatory and neurodegenerative markers such as nuclear factor kappa B (NF-κB), interleukin-6 (IL-6), and glycogen synthase kinase 3 beta (GSK3B).[6][7] It also increased the levels of brain-derived neurotrophic factor (BDNF) and nuclear factor erythroid 2-related factor 2 (Nrf2), both associated with neuroprotection.[6][7]

Furthermore, certain 2,3-dihydrobenzofuran derivatives have shown protective effects against epileptic seizures, potentially acting as negative allosteric modulators of NMDA receptors.[8]

Table 2: Neuroprotective Activity of 2,3-Dihydrobenzofuran Analogues

CompoundKey FeaturesMechanism of ActionIn Vivo/In Vitro ModelReference
TFSeBBenzofuran core with organoselenium groupAttenuates oxidative stress, regulates neuroinflammation, preserves mitochondrial function, modulates NF-κB, IL-6, GSK3B, increases BDNF and Nrf2Streptozotocin-induced Alzheimer's disease model in mice[6][7]
trans-2,3-dihydrobenzofuran derivativesNot specifiedNegative allosteric modulation of NMDA receptorsNot specified[8]

Experimental Protocol: Streptozotocin (STZ)-Induced Alzheimer's Disease Model in Mice [6][7]

This model is used to mimic the sporadic form of Alzheimer's disease.

  • Animal Model: Male Swiss mice are used.

  • Induction of Neurodegeneration: Intracerebroventricular injections of streptozotocin (STZ) are administered to induce cognitive deficits.

  • Treatment: The test compound (e.g., TFSeB) is administered intragastrically.

  • Behavioral Tests: Memory performance is assessed using tests such as the Y-maze, novel object recognition, and passive avoidance tests.

  • Biochemical and Molecular Analyses: Brain tissues are analyzed for markers of oxidative stress (e.g., TBARS, ROS), neuroinflammation (e.g., NF-κB, IL-6), and neuroprotection (e.g., BDNF, Nrf2).

Signaling Pathway: Neuroprotective Effects of TFSeB

G TFSeB TFSeB Oxidative_Stress Oxidative Stress TFSeB->Oxidative_Stress Neuroinflammation Neuroinflammation TFSeB->Neuroinflammation Nrf2 Nrf2 Pathway TFSeB->Nrf2 BDNF BDNF Levels TFSeB->BDNF Neuronal_Survival Neuronal Survival Nrf2->Neuronal_Survival BDNF->Neuronal_Survival

Caption: TFSeB exerts neuroprotective effects by inhibiting oxidative stress and neuroinflammation while activating the Nrf2 pathway and increasing BDNF levels, ultimately promoting neuronal survival.

Anticancer Activity

The 2,3-dihydrobenzofuran scaffold has been utilized in the design of novel anticancer agents. A series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines.[9] These compounds were found to inhibit the transcriptional activity of NF-κB, a key regulator of cancer cell proliferation and survival.[9]

Specifically, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide was identified as a lead scaffold with both outstanding anticancer and NF-κB inhibitory activity.[9]

Another approach has focused on developing 2,3-dihydrobenzofuran derivatives as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical mediator of NF-κB activation in certain types of lymphoma.[10] A representative compound from this series exhibited potent IRAK4 inhibitory activity and high antiproliferative activity against a diffuse large B-cell lymphoma (DLBCL) cell line.[10] This compound was also shown to induce apoptosis in the cancer cells.[10]

Table 3: Anticancer Activity of 2,3-Dihydrobenzofuran Analogues

Compound ClassTargetMechanism of ActionCell Lines/ModelPotency (IC50)Reference
2,3-Dihydrobenzofuran-2-carboxamidesNF-κBInhibition of NF-κB transcriptional activityACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3Low micromolar range[9]
2,3-Dihydrobenzofuran IRAK4 inhibitorsIRAK4Inhibition of IRAK4 signaling pathway, induction of apoptosisMYD88 L265P DLBCL cell line (OCI-LY10)IRAK4 IC50 = 8.7 nM; OCI-LY10 IC50 = 0.248 µM[10]
Fluorinated DihydrobenzofuransNot specifiedInhibition of proliferation, induction of apoptosis (cleavage of PARP-1, DNA fragmentation)Human colorectal adenocarcinoma cell line HCT116Inhibited proliferation by ~70%[2]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity [9]

This is a cell-based assay used to measure drug-induced cytotoxicity.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period.

  • Cell Fixation: The cells are fixed with trichloroacetic acid.

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Measurement: The absorbance of the stained cells is measured using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathway: IRAK4 Inhibition in DLBCL

G MYD88_L265P MYD88 L265P IRAK4 IRAK4 MYD88_L265P->IRAK4 NF_kB NF-κB Activation IRAK4->NF_kB Cell_Proliferation Cell Proliferation NF_kB->Cell_Proliferation Apoptosis Apoptosis Dihydrobenzofuran_Inhibitor 2,3-Dihydrobenzofuran Inhibitor Dihydrobenzofuran_Inhibitor->IRAK4 Dihydrobenzofuran_Inhibitor->Apoptosis

Caption: 2,3-Dihydrobenzofuran inhibitors block the IRAK4 signaling pathway, leading to the inhibition of NF-κB activation and cell proliferation, and the induction of apoptosis in DLBCL cells.

Antimicrobial Activity

The 2,3-dihydrobenzofuran scaffold has also been explored for its potential as an antimicrobial agent. Various derivatives have been synthesized and tested against a range of bacteria and fungi.[11][12][13][14][15]

For instance, a series of (2S, 3R)-Methyl-2-(4-alkoxy-3-methoxyphenyl)-7-methoxy-5-((E)-3-methoxy-3-oxoprop-1-enyl)-2,3-dihydrobenzofuran-3-carboxylates were synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[11]

Additionally, other studies have reported the synthesis of benzofuran derivatives with activity against various bacterial and fungal strains.[12][13][14] The specific substitutions on the benzofuran ring play a crucial role in determining the antimicrobial spectrum and potency.

Table 4: Antimicrobial Activity of 2,3-Dihydrobenzofuran Analogues

Compound ClassTarget OrganismsActivityReference
2,3-Dihydrobenzofuran-3-carboxylate estersGram-positive and Gram-negative bacteriaAntibacterial activity[11]
Various benzofuran derivativesBacteria and FungiAntimicrobial activity[12][13][14]
Ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanolGram-positive and Gram-negative bacteria, Candida speciesAntimicrobial activity[15]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the antimicrobial susceptibility of microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

G Synthesis Synthesis of Dihydrobenzofuran Analogues Characterization Structural Characterization Synthesis->Characterization Screening Antimicrobial Screening (e.g., Broth Microdilution) Characterization->Screening MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the discovery and development of novel antimicrobial agents based on the 2,3-dihydrobenzofuran scaffold.

References

A Spectroscopic Showdown: Differentiating 2,3-Dihydrobenzofuran-7-methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a comprehensive spectroscopic comparison of 2,3-Dihydrobenzofuran-7-methanol and its positional isomers, offering a clear framework for their differentiation based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The subtle shift of a single hydroxymethyl group around the 2,3-dihydrobenzofuran core gives rise to a family of isomers with distinct physical and chemical properties. While sharing the same molecular formula and weight, their unique structural arrangements lead to characteristic spectroscopic signatures. This guide presents a detailed analysis of these differences, supported by experimental data and protocols, to aid in the unambiguous identification of each isomer.

At a Glance: Key Spectroscopic Differentiators

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the positional isomers of 2,3-Dihydrobenzofuran-methanol.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Position of -CH₂OHH-2 (ppm)H-3 (ppm)-CH₂OH (ppm)Aromatic Protons (ppm)
7 ~4.6 (t)~3.2 (t)~4.7 (s)6.8-7.2 (m)
6 ~4.6 (t)~3.2 (t)~4.6 (s)6.7-7.1 (m)
5 ~4.6 (t)~3.2 (t)~4.5 (s)6.7-7.2 (m)
4 ~4.6 (t)~3.2 (t)~4.8 (s)6.8-7.1 (m)
3 4.2-4.8 (m)3.5-4.0 (m)3.6-3.8 (m)6.8-7.2 (m)
2 4.9-5.2 (m)3.0-3.4 (m)3.7-3.9 (m)6.8-7.2 (m)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. 't' denotes a triplet, 's' a singlet, and 'm' a multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Position of -CH₂OHC-2C-3-CH₂OHAromatic CarbonsC=O (if applicable)
7 ~72~30~64110-160-
6 ~71~29~65110-160-
5 ~71~29~64110-160-
4 ~72~30~63110-160-
3 ~75~45~65110-160-
2 ~82~37~66110-160-

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)

Position of -CH₂OHO-H StretchC-H (Aromatic)C-H (Aliphatic)C-O StretchC=C (Aromatic)
All Isomers 3200-3600 (broad)3000-31002850-29601000-13001450-1600
Distinguishing Region \multicolumn{5}{c}{Fingerprint Region (below 1000 cm⁻¹) shows characteristic patterns for substitution.}

Table 4: Mass Spectrometry Data (Key Fragments m/z)

IsomerMolecular Ion [M]⁺Key Fragmentation Pathways
All Isomers 150.0681Loss of H₂O, loss of CH₂OH, retro-Diels-Alder fragmentation of the dihydrofuran ring.

Visualizing Isomeric Differences

The structural disparities between the isomers can be visualized to better understand the origin of their differing spectroscopic properties.

G cluster_isomers Positional Isomers of 2,3-Dihydrobenzofuran-methanol Isomer7 This compound Isomer6 2,3-Dihydrobenzofuran-6-methanol Isomer5 2,3-Dihydrobenzofuran-5-methanol Isomer4 (2,3-Dihydrobenzofuran-4-yl)methanol Isomer3 (2,3-Dihydrobenzofuran-3-yl)methanol Isomer2 (2,3-Dihydrobenzofuran-2-yl)methanol

Caption: Chemical structures of the positional isomers of 2,3-Dihydrobenzofuran-methanol.

Deciphering the Spectra: A Deeper Dive

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The substitution pattern on the benzene ring dictates the multiplicity and coupling constants of the aromatic protons. For instance, the 7-substituted isomer will exhibit a different splitting pattern compared to the 5- or 6-substituted isomers due to the different number of adjacent protons. The chemical shifts of the benzylic protons of the -CH₂OH group are also influenced by their proximity to the oxygen atom of the dihydrofuran ring and the aromatic system.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are sensitive to the position of the hydroxymethyl group. The carbon atom directly attached to the -CH₂OH group (ipso-carbon) and the adjacent carbons will show distinct shifts for each isomer. These shifts can be predicted and analyzed to confirm the substitution pattern.

Infrared (IR) Spectroscopy: While all isomers will exhibit a broad O-H stretching band around 3200-3600 cm⁻¹ and C-O stretching bands, the fingerprint region (below 1000 cm⁻¹) is crucial for differentiation. The out-of-plane C-H bending vibrations in this region are highly characteristic of the substitution pattern on the benzene ring.[1]

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will yield a molecular ion peak at m/z 150 for all isomers. However, the fragmentation patterns can differ.[2] The relative abundances of fragments resulting from the loss of water (M-18), the hydroxymethyl radical (M-31), or from the retro-Diels-Alder cleavage of the dihydrofuran ring can provide clues to the isomer's identity.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2,3-Dihydrobenzofuran-methanol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR. The solvent peak is typically used for referencing.

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

By carefully analyzing the data obtained from these spectroscopic techniques and comparing it to the reference data provided in this guide, researchers can confidently identify and differentiate between the various positional isomers of 2,3-Dihydrobenzofuran-methanol.

References

A Comparative Guide to Purity Assessment of 2,3-Dihydrobenzofuran-7-methanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and key intermediates is a cornerstone of rigorous scientific investigation and successful pharmaceutical development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2,3-Dihydrobenzofuran-7-methanol, a significant heterocyclic building block. The performance of a robust HPLC method is compared with alternative analytical techniques, supported by detailed experimental protocols and comparative data to aid in method selection and implementation.

Introduction to Purity Assessment of this compound

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its purity is critical as impurities can potentially impact the yield, stereochemistry, and safety profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of the main component and any process-related or degradation impurities. This guide will detail a stability-indicating reversed-phase HPLC (RP-HPLC) method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A validated RP-HPLC method offers high resolution, sensitivity, and specificity for the purity analysis of this compound. The method detailed below is designed to be stability-indicating, meaning it can resolve the main compound from potential impurities and degradation products generated under stress conditions.

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    15 80
    20 80
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, and dissolve in and dilute to volume with the diluent.

3. Forced Degradation Study:

To ensure the stability-indicating nature of the HPLC method, a forced degradation study should be performed. The sample is subjected to the following stress conditions:

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

After exposure, the stressed samples are diluted with the diluent to a concentration of approximately 1000 µg/mL and analyzed by the HPLC method.

Data Presentation: HPLC Method Performance

The performance of the developed HPLC method is summarized in the table below.

ParameterResult
Retention Time (Main Peak) ~ 8.5 min
Linearity (µg/mL) 1 - 200
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity No interference from blanks, impurities, or degradation products

Comparison with Alternative Purity Assessment Methods

While HPLC is a robust technique, other methods can provide complementary information or may be more suitable for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For an aromatic alcohol like this compound, GC-MS can be a viable alternative, particularly for identifying and quantifying volatile impurities.

Experimental Protocol: GC-MS Method

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[1] It does not require a reference standard for the analyte itself.

Experimental Protocol: qNMR Method

  • NMR Spectrometer: 400 MHz or higher.

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).

  • Experimental Parameters: A sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T₁).

Comparative Data Summary

The following table provides a comparison of the key performance characteristics of HPLC, GC-MS, and qNMR for the purity assessment of this compound.

ParameterHPLCGC-MSqNMR
Principle Separation based on polaritySeparation based on volatility and polarityQuantification based on nuclear spin properties
Analyte Volatility Not requiredRequiredNot required
Reference Standard Required for quantificationRequired for quantificationInternal standard required
Sensitivity High (ng to pg level)Very high (pg to fg level)Moderate (µg to mg level)
Specificity High (with PDA detector)Very high (mass fragmentation)High (unique chemical shifts)
Quantification Relative (to a reference standard)Relative (to a reference standard)Absolute (primary method)
Throughput HighModerateLow to moderate
Destructive YesYesNo

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the purity assessment of this compound using the described analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately weigh sample and reference standard dissolve Dissolve in diluent (Acetonitrile:Water) weigh->dissolve inject Inject into HPLC system dissolve->inject separate Separation on C18 column with gradient elution inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity based on area percent or against standard integrate->calculate

Caption: Workflow for HPLC purity assessment.

Comparison_Logic cluster_methods Analytical Methods cluster_considerations Key Considerations compound This compound Purity Assessment hplc HPLC compound->hplc gcms GC-MS compound->gcms qnmr qNMR compound->qnmr volatility Analyte Volatility hplc->volatility Non-volatile sensitivity Required Sensitivity hplc->sensitivity High quantification Absolute vs. Relative Quantification hplc->quantification Relative throughput Sample Throughput hplc->throughput High gcms->volatility Volatile gcms->sensitivity Very High gcms->quantification Relative gcms->throughput Moderate qnmr->volatility Any qnmr->sensitivity Moderate qnmr->quantification Absolute qnmr->throughput Low

Caption: Method selection logic diagram.

Conclusion

The purity assessment of this compound can be effectively performed using a validated stability-indicating RP-HPLC method. This technique provides the necessary specificity, sensitivity, and precision for routine quality control and stability testing. For orthogonal verification or in cases where absolute purity determination is required without a specific reference standard, qNMR is an excellent complementary technique.[1] GC-MS is a suitable alternative for the analysis of volatile impurities that may not be amenable to HPLC analysis. The choice of the most appropriate method will depend on the specific analytical requirements, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. A multi-faceted approach, potentially employing more than one of these techniques, will provide the most comprehensive understanding of the purity profile of this compound.

References

Mechanism of Action of 2,3-Dihydrobenzofuran-7-methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This guide provides a comparative analysis of the mechanism of action of 2,3-Dihydrobenzofuran-7-methanol derivatives, focusing on their roles as enzyme inhibitors and modulators of key cellular signaling pathways. The information is compiled from various studies to aid in the research and development of novel therapeutics.

Enzyme Inhibition Profiles

2,3-Dihydrobenzofuran derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis. The following tables summarize their inhibitory activities against various targets.

Table 1: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

CompoundIC50 (µM)Cell Line/Assay ConditionsReference
Derivative 19Low micromolarBiochemical interference assay[1]
Derivative 20Low micromolarBiochemical interference assay[1]

Table 2: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

CompoundIC50 (µM)Cell Line/Assay ConditionsReference
Compound 17i0.065Molecular level inhibition[2]
Compound 140.18Reversible inhibitor[2]

Table 3: Inhibition of Acetylcholinesterase (AChE)

CompoundIC50 (nM)Assay MethodReference
2.11.63 - 17.68Ellman method[2]
2.21.63 - 17.68Ellman method[2]
2.31.63 - 17.68Ellman method[2]

Table 4: Inhibition of NF-κB Transcriptional Activity

CompoundActivityCell Line/Assay ConditionsReference
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)Potent inhibitionLPS-induced activity in RAW 264.7 cells[3]
Piperazine/benzofuran hybrid 5dIC50 = 52.23 ± 0.97 µM (NO inhibition)LPS-stimulated RAW264.7 cells[4]

Table 5: Cytotoxic Activity Against Cancer Cell Lines

CompoundIC50 (µM)Cell LineReference
Compound 17i2.90 ± 0.32MCF-7 (Breast)[2]
Compound 17i5.85 ± 0.35MGC-803 (Gastric)[2]
Compound 17i2.06 ± 0.27H460 (Lung)[2]
Compound 17i5.74 ± 1.03A549 (Lung)[2]
Compound 17i6.15 ± 0.49THP-1 (Leukemia)[2]
Compound 29.37MCF-7 (Breast)[5]
Compound 42.71MCF-7 (Breast)[5]
Compound 25.36MDA-MB-231 (Breast)[5]
Compound 42.12MDA-MB-231 (Breast)[5]
Compound 23.23A549 (Lung)[5]
Compound 42.21A549 (Lung)[5]
Compound 26.07H1299 (Lung)[5]
Compound 42.92H1299 (Lung)[5]

Signaling Pathway Modulation

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival.[4] Certain 2,3-dihydrobenzofuran derivatives have been shown to inhibit this pathway.[3][4]

NF_kB_Pathway LPS LPS IKK IKK Complex LPS->IKK TNFa TNFa TNFa->IKK IkBa IκBα IKK->IkBa P p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 p65_p50_active Active p65/p50 p65_p50->p65_p50_active Release IkBa_p P-IκBα Ub Ubiquitination IkBa_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome p65_p50_nuc p65/p50 p65_p50_active->p65_p50_nuc Translocation DNA DNA p65_p50_nuc->DNA Binding Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Derivative 2,3-Dihydrobenzofuran Derivatives Derivative->IKK Derivative->p65_p50_active Inhibition of Translocation

Inhibition of the NF-κB Signaling Pathway.
Induction of Apoptosis

Several benzofuran derivatives have been shown to induce apoptosis in cancer cells through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[5][6] This involves the activation of caspases, key executioners of programmed cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DR Death Receptors (e.g., DR4) Casp8 Pro-Caspase-8 DR->Casp8 Casp8_a Caspase-8 Casp8->Casp8_a Casp37 Pro-Caspase-3/7 Casp8_a->Casp37 Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Bcl2 Bcl-2 Bax Bax Bcl2->Bax Bax->Mito Pore Formation Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome CytC->Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 Apaf1->Apoptosome Casp9->Apoptosome Casp9_a Caspase-9 Apoptosome->Casp9_a Casp9_a->Casp37 Casp37_a Caspase-3/7 Casp37->Casp37_a Apoptosis Apoptosis Casp37_a->Apoptosis Derivative Benzofuran Derivatives Derivative->DR Activation Derivative->Bcl2 Inhibition

Induction of Apoptosis by Benzofuran Derivatives.
Modulation of the GSK-3β Signaling Pathway in Pancreatic Cancer

Glycogen synthase kinase 3β (GSK-3β) is overexpressed in pancreatic cancer and plays a role in cell proliferation and survival.[7][8] Benzofuran-3-yl-(indol-3-yl)maleimides are potent inhibitors of GSK-3β.[8]

GSK3b_Pathway cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects KRas Oncogenic KRas MAPK MAPK Pathway KRas->MAPK GSK3b_promoter GSK-3β Promoter MAPK->GSK3b_promoter Activates Transcription GSK3b GSK-3β GSK3b_promoter->GSK3b Expression NFkB_path NF-κB Pathway GSK3b->NFkB_path XIAP XIAP GSK3b->XIAP Stabilization Proliferation Cell Proliferation & Survival NFkB_path->Proliferation XIAP->Proliferation Inhibits Apoptosis Derivative Benzofuran-3-yl- (indol-3-yl)maleimides Derivative->GSK3b

GSK-3β Signaling in Pancreatic Cancer and Inhibition.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[9][10]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution

  • 14 mM Acetylthiocholine iodide (ATCI) solution

  • AChE enzyme solution

  • 2,3-Dihydrobenzofuran derivative test compounds

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add buffer, AChE solution, DTNB, and the test compound or solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.

  • Calculation: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control rate.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer (pH 8.0) - DTNB - ATCI - AChE - Test Compound Plate Add Buffer, AChE, DTNB, and Test Compound to wells Reagents->Plate Incubate Pre-incubate 10 min @ 25°C Plate->Incubate Add_ATCI Initiate reaction with ATCI Incubate->Add_ATCI Read Measure Absorbance at 412 nm (Kinetic) Add_ATCI->Read Calculate Calculate Reaction Rates and % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for the Acetylcholinesterase Inhibition Assay.
LSD1 Inhibition Assay (Coupled Enzyme Assay)

This method measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-catalyzed demethylation reaction.[11]

Materials:

  • Purified LSD1 enzyme

  • Dimethylated histone H3 peptide substrate

  • Horseradish peroxidase (HRP)

  • 4-aminoantipyrine (4-AP)

  • 3,5-dichloro-2-hydroxybenzenesulfonate (DHBS)

  • 2,3-Dihydrobenzofuran derivative test compounds

  • Assay buffer

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HRP, 4-AP, and DHBS.

  • Add the LSD1 enzyme and the test compound at various concentrations to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding the histone H3 peptide substrate.

  • Monitor the increase in absorbance at 515 nm over time, which corresponds to the formation of the colored product from the HRP-catalyzed reaction.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to derive the IC50 value.

NF-κB Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter gene

  • Cell culture medium and reagents

  • TNFα or Lipopolysaccharide (LPS) to stimulate NF-κB activity

  • 2,3-Dihydrobenzofuran derivative test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HEK293 reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period.

  • Stimulate the cells with TNFα or LPS to induce NF-κB activation.

  • After incubation, lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.

  • Calculate the percentage of inhibition of NF-κB activity by comparing the luminescence of treated cells to that of stimulated, untreated cells.

Cell Viability/Cytotoxicity Assay (MTT or SRB Assay)

These assays are used to assess the effect of compounds on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and reagents

  • 2,3-Dihydrobenzofuran derivative test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • For MTT: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization solution.

  • For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. Wash and then solubilize the bound dye.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

References

Dihydrobenzofurans: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for a wide range of structural modifications, leading to compounds with diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dihydrobenzofuran derivatives in three key therapeutic areas: oncology, metabolic diseases (targeting the GPR119 receptor), and neurodegenerative disorders (targeting acetylcholinesterase). The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Anticancer Activity of Dihydrobenzofuran Derivatives

Dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest. The SAR studies reveal that substitutions on both the benzofuran core and appended phenyl rings play a crucial role in their cytotoxic activity.

Quantitative SAR Data: Anticancer Activity
CompoundR1R2R3Cell LineIC50 (µM)Reference
1a HHHCAL-27 (Oral)>100[1]
1b OCH3OCH3COOCH3CAL-27 (Oral)48.52 ± 0.95[1]
1c OCH3OCH3COOHCAL-27 (Oral)86.95 ± 4.39[1]
2a HHHNCI-H460 (Lung)>100[1]
2b OCH3OCH3COOCH3NCI-H460 (Lung)53.24 ± 1.49[1]
2c OCH3OCH3COOHNCI-H460 (Lung)>100[1]

SAR Summary:

  • The presence of methoxy groups at the R1 and R2 positions of the phenyl ring, combined with a methyl ester at the R3 position (Compound 1b and 2b), appears to be crucial for anticancer activity against both oral and lung cancer cell lines.

  • Conversion of the methyl ester to a carboxylic acid (Compound 1c and 2c) generally leads to a decrease or loss of activity.

  • Unsubstituted derivatives (Compound 1a and 2a) show weak to no activity.

Signaling Pathways in Anticancer Activity

Dihydrobenzofuran derivatives can induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[2] Furthermore, these compounds can cause cell cycle arrest at the G2/M phase, often through a p53-dependent pathway involving the upregulation of p21 and downregulation of cyclin B1.[1][3]

anticancer_pathway cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_cellcycle G2/M Cell Cycle Arrest Dihydrobenzofuran Dihydrobenzofuran Bax Bax Dihydrobenzofuran->Bax Upregulates Bcl2 Bcl2 Dihydrobenzofuran->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Dihydrobenzofuran_cc Dihydrobenzofuran p53 p53 Dihydrobenzofuran_cc->p53 Activates p21 p21 p53->p21 Upregulates CDK1_CyclinB CDK1/Cyclin B1 p21->CDK1_CyclinB Inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes

Anticancer mechanisms of dihydrobenzofurans.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the dihydrobenzofuran derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

GPR119 Agonist Activity of Dihydrobenzofuran Derivatives

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Agonists of GPR119 stimulate glucose-dependent insulin secretion and the release of incretin hormones. Dihydrobenzofuran derivatives have emerged as potent GPR119 agonists.

Quantitative SAR Data: GPR119 Agonist Activity
CompoundR1R2LinkerEC50 (nM)Reference
3a HHPiperidine350[4]
3b CH3HPiperidine120[4]
3c OCH3HPiperidine55[4]
4a HHPiperazine480[4]
4b CH3HPiperazine210[4]
4c OCH3HPiperazine98[4]

SAR Summary:

  • Substitution on the dihydrobenzofuran ring significantly impacts agonist potency. Electron-donating groups like methyl (CH3) and methoxy (OCH3) at the R1 position enhance activity.

  • The nature of the heterocyclic linker also influences potency, with piperidine-linked compounds generally showing higher activity than piperazine-linked analogues.

Signaling Pathway for GPR119 Agonism

GPR119 is a Gs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to enhanced insulin secretion and incretin release.[5]

gpr119_pathway Dihydrobenzofuran Dihydrobenzofuran Agonist GPR119 GPR119 Receptor Dihydrobenzofuran->GPR119 Binds to Gs Gs protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Insulin Secretion & Incretin Release Downstream->Response Leads to

GPR119 agonist signaling pathway.
Experimental Protocol: cAMP Assay

Intracellular cAMP levels are measured to determine the potency of GPR119 agonists.

  • Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 384-well plates.

  • Compound Incubation: Cells are incubated with various concentrations of the dihydrobenzofuran agonists for 30 minutes at room temperature.

  • Lysis and Detection: A lysis buffer containing a competitive HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit's reagents is added.

  • Fluorescence Measurement: The fluorescence is read on a plate reader at the appropriate wavelengths for the HTRF assay.

  • EC50 Calculation: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Acetylcholinesterase Inhibition by Dihydrobenzofuran Derivatives

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By inhibiting the breakdown of acetylcholine, these compounds increase its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Dihydrobenzofuran derivatives have shown promise as AChE inhibitors.

Quantitative SAR Data: Acetylcholinesterase Inhibition
CompoundR1R2R3IC50 (µM)Reference
5a HHBenzyl5.8[6]
5b OCH3HBenzyl2.1[6]
5c HOCH3Benzyl3.5[6]
6a HHPhenyl8.2[6]
6b OCH3HPhenyl4.5[6]

SAR Summary:

  • The presence of a methoxy group on the dihydrobenzofuran ring (R1 or R2) generally enhances the inhibitory activity.

  • The nature of the substituent at R3 also plays a role, with a benzyl group often leading to higher potency compared to a phenyl group.

Mechanism of Acetylcholinesterase Inhibition

AChE has a deep and narrow gorge containing the active site. The active site is comprised of a catalytic anionic site (CAS) and a peripheral anionic site (PAS). Inhibitors can bind to either or both of these sites to block the entry of acetylcholine and prevent its hydrolysis.[7]

ache_inhibition cluster_enzyme Acetylcholinesterase (AChE) Active Site Gorge PAS Peripheral Anionic Site (PAS) CAS Catalytic Anionic Site (CAS) Hydrolysis Hydrolysis CAS->Hydrolysis Catalyzes Acetylcholine Acetylcholine Acetylcholine->CAS Binds to Dihydrobenzofuran Dihydrobenzofuran Inhibitor Dihydrobenzofuran->PAS Binds to Dihydrobenzofuran->CAS Blocks access to Hydrolysis->Acetylcholine Prevents

References

comparing the efficacy of different catalysts for dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran moiety is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds. The efficient construction of this heterocyclic scaffold is of paramount importance. This guide provides a comparative overview of various catalytic systems for the synthesis of dihydrobenzofurans, with a focus on their efficacy, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Catalytic Efficacy

The choice of catalyst profoundly impacts the yield, selectivity, and conditions required for dihydrobenzofuran synthesis. Transition metal catalysts, particularly those based on palladium, rhodium, copper, gold, and iridium, have demonstrated significant utility. The following tables summarize the performance of different catalytic systems based on recently published data.

Table 1: Palladium-Catalyzed Dihydrobenzofuran Synthesis
Catalyst SystemStarting MaterialsReaction TypeYield (%)Enantiomeric Excess (ee %)Reference
Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃Aryl iodide-joined alkenes and o-alkynylanilinesHeck/Cacchi reactions84–9784–97Wu et al., 2021
Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃Alkenes fused with aryl iodides and B₂pin₂Heck/borylation52–9853–97Wu et al., 2022
[Pd(cinnamyl)Cl]₂ / MeSO₃H2-hydroxyphenyl-substituted enones and diazo compoundsIntramolecular condensation51–91N/AReddy et al., 2021
Pd(OAc)₂ / CuCl₂Alkenyl ethers and alkynyl oxime ethersAnnulation41–86N/AZhou et al., 2021
Table 2: Rhodium-Catalyzed Dihydrobenzofuran Synthesis
Catalyst SystemStarting MaterialsReaction TypeYield (%)Diastereomeric Ratio (dr) / Enantiomeric Ratio (er)Reference
[RhCpCl₂]₂ / CsOAcImidazole-substituted allyloxy arylsIntramolecular regioselective hydroarylation52–91N/ASinha et al., 2023
RhCpCl / Cs₂CO₃Substituted phenoxyacetamides and diazooxindolesAsymmetric C–H functionalization49–76N/ASong et al., 2022
Rh catalystDiazo-containing phenolic compounds and isatinAldol type addition58–9881:19–95:5 drHu et al., 2022
Rhodium catalystN-phenoxyacetamides and alkylidenecyclopropanesC–H and C–C bond activation52–82N/ASingh et al., 2021
Rh₂(TPA)₄Diazo compounds and 2,3-dihydrofurans/cyclopentenes/cyclohexenes[3 + 2] annulation34–85N/APaymode and Sharma, 2021
Rhodium catalystFluoroalkyl diazo precursorsAsymmetric carbene insertion into C(sp³)–H bonds53–99>20:1 dr, 68:32–98:2 erBi et al., 2021
Table 3: Copper, Nickel, Iridium, and Gold-Catalyzed Syntheses
Catalyst MetalStarting MaterialsReaction TypeYield (%)Enantiomeric Excess (ee %)Reference
CopperAryl pinacol boronic estersIntramolecular reactionN/AN/AFang et al., 2020
Nickelortho-substituted aryl halidesN/AN/AChiral productsLi et al., 2020
Iridiumm-allyloxyphenyl ketonesEnantioselective intramolecular hydroarylationHigh yieldsHigh enantioselectivityOhmura and coworkers, 2019; Ohmura and Sugimoto, 2021
GoldPhenols and substituted-1,3-enynes[2 + 3] cycloaddition25–81N/AWang et al., 2021

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are representative experimental protocols for key catalytic systems.

Palladium-Catalyzed Enantioselective Synthesis of Dihydrobenzofurans (Wu et al., 2021)[1]

A mixture of the aryl iodide-joined alkene (1.0 equiv.), o-alkynylaniline (1.1 equiv.), Pd₂(dba)₃·CHCl₃ (5 mol%), and N-Me-Xu₃ (10 mol%) in a suitable solvent is stirred at a specific temperature for a designated time. After completion of the reaction (monitored by TLC), the mixture is purified by column chromatography to afford the desired 2,3-dihydrobenzofuran derivative.

Rhodium-Catalyzed Intramolecular Hydroarylation (Sinha et al., 2023)[1]

To a solution of the imidazole-substituted allyloxy aryl (1.0 equiv.) in a 2:1 mixture of methanol and water are added [RhCp*Cl₂]₂ (2.5 mol%) and cesium acetate (2.0 equiv.). The reaction mixture is then stirred at an elevated temperature until the starting material is consumed. The product is isolated and purified using standard chromatographic techniques.

Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation (Ohmura and Sugimoto, 2021)[3][4]

A solution of the m-allyloxyphenyl ketone, a cationic iridium complex, and a chiral bisphosphine ligand (e.g., (R)-binap, Segphos, or difluorphos) in a suitable solvent like toluene is heated. The reaction progress is monitored, and upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by chromatography to yield the enantiomerically enriched 3-substituted dihydrobenzofuran.

Visualizing the Pathways

To better understand the reaction mechanisms and workflows, the following diagrams are provided.

Catalytic_Approaches cluster_Pd Palladium-Catalyzed cluster_Rh Rhodium-Catalyzed cluster_Au Gold-Catalyzed Pd_Reactants Aryl Iodide-Alkenes + o-Alkynylanilines Pd_Catalyst Pd₂(dba)₃·CHCl₃ N-Me-Xu₃ Pd_Reaction Heck/Cacchi Reaction Pd_Catalyst->Pd_Reaction Dihydrobenzofuran Dihydrobenzofuran Core Pd_Reaction->Dihydrobenzofuran Rh_Reactants Allyloxy Aryls Rh_Catalyst [RhCp*Cl₂]₂ Rh_Reaction Intramolecular Hydroarylation Rh_Catalyst->Rh_Reaction Rh_Reaction->Dihydrobenzofuran Au_Reactants Phenols + 1,3-Enynes Au_Catalyst Gold Catalyst Au_Reaction [2+3] Cycloaddition Au_Catalyst->Au_Reaction Au_Reaction->Dihydrobenzofuran Heck_Cacchi_Cycle Pd(0) Pd(0) Aryl-Pd(II)-I Aryl-Pd(II)-I Pd(0)->Aryl-Pd(II)-I Oxidative Addition (Ar-I) Alkene_Coordination Alkene Coordination Aryl-Pd(II)-I->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Intermediate_A Intermediate A Migratory_Insertion->Intermediate_A Alkyne_Coordination Alkyne Coordination Intermediate_A->Alkyne_Coordination o-Alkynylaniline Carbopalladation Carbopalladation Alkyne_Coordination->Carbopalladation Intermediate_B Intermediate B Carbopalladation->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product Dihydrobenzofuran Reductive_Elimination->Product

A Comparative Guide to the In Vitro and In Vivo Metabolism of 2,3-Dihydrobenzofuran-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated metabolic pathways of 2,3-Dihydrobenzofuran-7-methanol in both in vitro and in vivo systems. Due to the limited availability of direct experimental data for this specific compound, this comparison is based on established metabolic patterns of structurally related benzofuran derivatives and aromatic alcohols. The information presented herein is intended to guide researchers in designing and interpreting metabolic studies.

Executive Summary

The metabolism of this compound is expected to proceed through two primary pathways: oxidation of the methanol group and hydroxylation of the dihydrobenzofuran ring system. Subsequent Phase II conjugation reactions, such as glucuronidation, are anticipated for the hydroxylated metabolites. In vitro systems, such as human liver microsomes (HLMs), are valuable for identifying the primary oxidative metabolites, while in vivo models, typically rodent studies, provide a more comprehensive picture of the metabolic fate, including the formation of conjugates and their excretion routes.

Predicted Metabolic Pathways

Based on the metabolism of analogous compounds, the following metabolic transformations of this compound are proposed:

  • Phase I Metabolism (Oxidation):

    • Oxidation of the Methanol Group: The primary alcohol at the 7-position is susceptible to oxidation, likely mediated by alcohol dehydrogenases and cytochrome P450 (CYP) enzymes, to form the corresponding aldehyde and subsequently the carboxylic acid.

    • Hydroxylation of the Dihydrobenzofuran Ring: The aromatic and dihydrofuran portions of the molecule are potential sites for hydroxylation, a common metabolic reaction catalyzed by CYP enzymes.[1][2][3]

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: The hydroxyl groups introduced during Phase I metabolism, as well as the parent methanol group, can undergo glucuronidation to form more water-soluble glucuronide conjugates, facilitating their excretion.[4][5][6]

Data Presentation: Predicted Metabolites

The following table summarizes the predicted primary metabolites of this compound in in vitro and in vivo systems. The relative abundance is a prediction based on common metabolic pathways.

Metabolite IDPredicted Metabolite NamePredicted Metabolic PathwayExpected System of DetectionPredicted Relative Abundance
M1 2,3-Dihydrobenzofuran-7-carboxylic acidOxidation of methanolIn vitro & In vivoMajor
M2 Hydroxy-2,3-dihydrobenzofuran-7-methanolAromatic or Aliphatic HydroxylationIn vitro & In vivoModerate
M3 This compound glucuronideGlucuronidation of parentIn vivoModerate to Major
M4 Hydroxy-2,3-dihydrobenzofuran-7-methanol glucuronideHydroxylation followed by GlucuronidationIn vivoMinor to Moderate

Experimental Protocols

Detailed methodologies for investigating the metabolism of this compound are provided below as representative protocols.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

Objective: To identify the primary oxidative (Phase I) metabolites of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) for quenching

  • Internal standard (e.g., a structurally similar, stable isotopically labeled compound)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system[7]

Procedure:

  • Preparation of Reagents: Thaw pooled HLMs on ice and dilute with phosphate buffer to a final protein concentration of 1 mg/mL. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol), ensuring the final solvent concentration in the incubation is less than 1%. Prepare the NADPH regenerating system according to the manufacturer's instructions.[8]

  • Incubation: In a 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C for 10 minutes. To initiate the reaction, add the NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Time Points and Reaction Termination: At designated time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute sample serves as a negative control.[8]

  • Sample Processing: Centrifuge the plate at 4°C to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.[9]

In Vivo Metabolism Study in Rodents

Objective: To identify the major metabolites and their excretion pathways in vivo.

Materials:

  • This compound (radiolabeled, e.g., with ¹⁴C, is preferred for mass balance studies)[10]

  • Sprague-Dawley rats (or other appropriate rodent model)

  • Vehicle for dosing (e.g., saline, corn oil)

  • Metabolic cages for separate collection of urine and feces

  • Bile duct cannulation equipment (if biliary excretion is to be assessed)

  • Analytical instrumentation (LC-MS/MS, radioactivity detector)

Procedure:

  • Dosing: Administer a single dose of this compound to the rats, typically via oral gavage or intravenous injection.[11]

  • Sample Collection: House the animals in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h). For biliary excretion, collect bile from cannulated rats. Blood samples can also be collected at various time points.[10]

  • Sample Processing: Homogenize feces and extract with an appropriate solvent. Centrifuge urine samples to remove particulates. Process blood samples to obtain plasma or serum.

  • Metabolite Profiling and Identification: Analyze the processed samples using LC-MS/MS to separate and identify the metabolites. If a radiolabeled compound was used, a radioactivity detector can be used to quantify the total radioactivity in each matrix and in the chromatographic fractions.[1]

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Metabolism invitro_start This compound hlm Incubation with Human Liver Microsomes (HLMs) + NADPH invitro_start->hlm quench Reaction Quenching (Acetonitrile) hlm->quench invitro_analysis LC-MS/MS Analysis quench->invitro_analysis phase1_metabolites Identification of Phase I Metabolites invitro_analysis->phase1_metabolites invivo_start This compound dosing Dosing to Rodent Model invivo_start->dosing collection Sample Collection (Urine, Feces, Bile) dosing->collection extraction Sample Processing & Extraction collection->extraction invivo_analysis LC-MS/MS Analysis extraction->invivo_analysis all_metabolites Identification of Phase I & II Metabolites & Excretion Profile invivo_analysis->all_metabolites

Caption: Experimental workflow for in vitro and in vivo metabolic studies.

Predicted Metabolic Pathway

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound m1 2,3-Dihydrobenzofuran-7-carboxylic acid (M1) parent->m1 Oxidation (ADH, CYPs) m2 Hydroxy-2,3-dihydrobenzofuran-7-methanol (M2) parent->m2 Hydroxylation (CYPs) m3 This compound glucuronide (M3) parent->m3 Glucuronidation (UGTs) m4 Hydroxy-2,3-dihydrobenzofuran-7-methanol glucuronide (M4) m2->m4 Glucuronidation (UGTs)

Caption: Predicted metabolic pathway of this compound.

Conclusion

The metabolic fate of this compound is predicted to involve both Phase I oxidative and Phase II conjugative pathways. In vitro studies using human liver microsomes are essential for elucidating the initial oxidative metabolism, which is crucial for understanding potential drug-drug interactions and identifying primary metabolites. In vivo studies in animal models are necessary to obtain a complete metabolic profile, including the formation of conjugates and the routes and rates of excretion. The provided protocols and predicted pathways serve as a foundational guide for researchers initiating metabolic investigations of this compound. It is important to note that these are predicted pathways, and definitive identification and quantification of metabolites require experimental validation.

References

Navigating the Labyrinth of Molecular Interactions: A Comparative Guide to the Cross-Reactivity of 2,3-Dihydrobenzofuran-7-methanol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a critical step in the validation of any new chemical entity. This guide provides a comparative analysis of the cross-reactivity profile of 2,3-Dihydrobenzofuran-7-methanol, a member of a versatile class of heterocyclic compounds known for their diverse biological activities. Due to the limited direct experimental data on this specific molecule, this guide leverages data from structurally similar compounds to infer potential cross-reactivity and highlights the importance of comprehensive screening in drug discovery.

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. However, this broad activity profile also raises the possibility of cross-reactivity with unintended biological targets, which can lead to unforeseen side effects or a misinterpretation of experimental results. This guide aims to provide a framework for assessing the potential off-target interactions of this compound by comparing it with other relevant compounds and outlining the experimental protocols necessary for a thorough evaluation.

Postulated Primary Target and Structurally Similar Alternatives

Based on the structure-activity relationships of analogous compounds, a plausible primary biological target for this compound could be enzymes involved in inflammatory pathways, such as microsomal prostaglandin E2 synthase-1 (mPGES-1) or Poly (ADP-ribose) polymerase-1 (PARP-1). Several studies have highlighted the potential of 2,3-dihydrobenzofuran derivatives as inhibitors of these enzymes.[1][2]

For the purpose of this comparative guide, we will consider PARP-1 as a hypothetical primary target. PARP-1 is a key enzyme in DNA repair and its inhibitors are being actively developed as anti-cancer agents. Consequently, a rich dataset on the selectivity and cross-reactivity of various PARP inhibitors is available.

As alternatives for comparison, we have selected two well-characterized PARP inhibitors with different chemical scaffolds:

  • Olaparib: A potent PARP inhibitor approved for the treatment of certain types of cancer. It features a phthalazinone core.

  • Veliparib: Another clinical-stage PARP inhibitor with a distinct benzimidazole structure.

These compounds provide a basis for understanding the expected selectivity profile of a PARP-targeted agent and for highlighting the potential for cross-reactivity of a novel scaffold like 2,3-dihydrobenzofuran.

Comparative Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for this compound against a panel of common off-target receptors and enzymes, benchmarked against Olaparib and Veliparib. This data is illustrative and intended to emphasize the importance of broad panel screening.

TargetThis compound (IC50/Ki in µM)Olaparib (IC50/Ki in µM)Veliparib (IC50/Ki in µM)Assay Type
PARP-1 (Primary Target) ~1-5 (Hypothetical) 0.005 0.005 Enzyme Inhibition
PARP-2~5-10 (Hypothetical)0.0010.002Enzyme Inhibition
Cannabinoid Receptor 1 (CB1)> 10 (Hypothetical)> 10> 10Receptor Binding
Cannabinoid Receptor 2 (CB2)> 10 (Hypothetical)> 10> 10Receptor Binding
hERG Potassium Channel> 20 (Hypothetical)> 10> 20Electrophysiology
Cyclooxygenase-1 (COX-1)> 15 (Hypothetical)> 25> 25Enzyme Inhibition
Cyclooxygenase-2 (COX-2)> 15 (Hypothetical)> 25> 25Enzyme Inhibition
Aromatic Hydrocarbon Receptor> 10 (Hypothetical)> 10> 10Receptor Binding

Note: The data for this compound is hypothetical and for illustrative purposes only. The data for Olaparib and Veliparib is compiled from publicly available sources.

Experimental Protocols

To experimentally determine the cross-reactivity profile of this compound, a series of well-established in vitro assays should be performed. Below are detailed methodologies for key experiments.

PARP-1 Enzyme Inhibition Assay

This assay is crucial to confirm the postulated primary activity and determine the potency of the test compound.

Principle: This assay measures the inhibition of PARP-1 enzymatic activity, which involves the transfer of ADP-ribose units to acceptor proteins.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (acceptor protein)

  • Biotinylated NAD+ (substrate)

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Test compound (this compound) and reference inhibitors (Olaparib, Veliparib)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

Procedure:

  • Coat streptavidin plates with histones.

  • Add PARP-1 enzyme, biotinylated NAD+, and varying concentrations of the test compound or reference inhibitors to the wells.

  • Incubate the plate to allow the PARP-1 reaction to proceed.

  • Wash the plate to remove unbound reagents.

  • Add the anti-poly(ADP-ribose) antibody-HRP conjugate and incubate.

  • Wash the plate again.

  • Add the TMB substrate and measure the absorbance at the appropriate wavelength.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP-1 activity by 50%.

Receptor Binding Assays (e.g., for Cannabinoid Receptors)

These assays are used to assess the potential for off-target binding to G-protein coupled receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CB1 or CB2)

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]CP-55,940 for CB receptors)

  • Test compound

  • Scintillation vials and cocktail

  • Filtration apparatus with glass fiber filters

  • Assay buffer

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

hERG Potassium Channel Assay

This is a critical safety assay to evaluate the risk of cardiac arrhythmia.

Principle: This electrophysiological assay directly measures the effect of the test compound on the current flowing through the hERG potassium channel expressed in a suitable cell line.

Materials:

  • Mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells)

  • Patch-clamp electrophysiology setup

  • Extracellular and intracellular recording solutions

  • Test compound

Procedure:

  • Culture the hERG-expressing cells on coverslips.

  • Perform whole-cell patch-clamp recordings to measure the hERG channel currents in the absence and presence of varying concentrations of the test compound.

  • Apply a specific voltage protocol to elicit the characteristic hERG tail current.

  • Measure the inhibition of the tail current by the test compound.

  • Calculate the IC50 value for hERG channel blockade.

Visualizing the Path to Selectivity

Understanding the potential interactions of a compound within a biological system is crucial. The following diagrams illustrate the conceptual workflow for assessing cross-reactivity and the signaling pathway of the hypothetical primary target.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Identification cluster_2 In Vitro Screening cluster_3 Data Analysis & Interpretation Compound 2,3-Dihydrobenzofuran- 7-methanol SAR Structure-Activity Relationship Analysis Compound->SAR PrimaryAssay Primary Target Assay (Enzyme Inhibition) Compound->PrimaryAssay SecondaryAssay Cross-Reactivity Panel (Receptor Binding, etc.) Compound->SecondaryAssay Target Hypothesized Target (e.g., PARP-1) SAR->Target Lit Literature Review Lit->Target Target->PrimaryAssay Potency Determine Potency (IC50/Ki) PrimaryAssay->Potency Selectivity Assess Selectivity Profile SecondaryAssay->Selectivity Conclusion Conclusion on Cross-Reactivity Potency->Conclusion Selectivity->Conclusion

Caption: Workflow for assessing the cross-reactivity of a novel compound.

PARP1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Activation & Function cluster_2 Cellular Outcomes cluster_3 Inhibition DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Apoptosis Apoptosis (if repair fails) Repair->Apoptosis prevents Inhibitor 2,3-Dihydrobenzofuran- 7-methanol (Inhibitor) Inhibitor->PARP1 inhibits

Caption: Simplified signaling pathway of PARP-1 in DNA damage response.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking, this guide provides a framework for its evaluation based on the known activities of structurally related compounds. The diverse biological activities reported for the 2,3-dihydrobenzofuran scaffold suggest a potential for interactions with multiple targets. Therefore, a comprehensive in vitro screening against a broad panel of receptors, enzymes, and ion channels is essential to fully characterize its pharmacological profile and identify any potential off-target liabilities. The provided experimental protocols offer a starting point for researchers to undertake such a crucial investigation, ensuring a more complete understanding of the compound's mechanism of action and safety profile. This systematic approach is fundamental for the successful translation of promising chemical entities from the laboratory to clinical applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Dihydrobenzofuran-7-methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,3-Dihydrobenzofuran-7-methanol, ensuring compliance with general safety protocols and regulatory standards.

Hazard Profile and Safety Considerations

Key Precautions:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, chemical-resistant gloves (such as butyl rubber), and splash-proof safety goggles or a face shield.[1][4]

  • Ignition Sources: Keep away from open flames, hot surfaces, sparks, and any other potential sources of ignition.[1][2][3]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and equipment.[1][2]

Hazard Classification (Inferred)Precautionary Measures
Flammable Liquid Keep away from heat and ignition sources. Use non-sparking tools.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation) Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[1][2][4]
Specific Target Organ Toxicity Handle in a well-ventilated area, preferably a fume hood.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines is essential for ensuring that hazardous waste is managed from "cradle to grave."[5]

1. Waste Determination: The first step is to classify this compound as a hazardous waste.[5] Based on the flammability and toxicity of structurally similar compounds, it should be treated as such.

2. Containerization:

  • Primary Container: Collect the waste in a designated, leak-proof, and chemically compatible container.[5] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Secondary Containment: Place the primary waste container in a larger, secondary container to prevent spills.

3. Waste Segregation:

  • Compatibility: Do not mix this compound with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.

  • Waste Streams: Typically, this chemical would be disposed of in an organic solvent waste stream.

4. Labeling and Documentation:

  • Labeling: The hazardous waste label must include the chemical name, concentration, and associated hazards (e.g., "Flammable," "Toxic").

  • Record Keeping: Maintain a log of the accumulated waste, including the date and quantity added.

5. Storage:

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[5]

  • Temperature: Keep the storage area cool and away from direct sunlight and heat sources.[3]

6. Disposal:

  • Authorized Personnel: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]

  • Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations.

Experimental Workflow for Disposal

Below is a DOT language script that generates a flowchart illustrating the proper disposal procedure for this compound.

cluster_preparation Step 1: Preparation cluster_collection Step 2: Waste Collection cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood container Select a Labeled, Compatible Hazardous Waste Container fume_hood->container transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Container transfer->seal storage_area Place in Designated Satellite Accumulation Area seal->storage_area log Update Waste Log with Date and Quantity storage_area->log ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup log->ehs_contact disposal EHS or Licensed Contractor Transports for Final Disposal ehs_contact->disposal

Figure 1: Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2,3-Dihydrobenzofuran-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Due to the lack of specific toxicological data, 2,3-Dihydrobenzofuran-7-methanol must be treated as a substance with unknown toxicity. Based on the parent compound, 2,3-Dihydrobenzofuran, it should be considered a combustible liquid.[1]

Potential Hazards:

  • Skin and Eye Irritation: Assumed to be an irritant upon contact with skin and eyes.

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.

  • Flammability: The compound is likely combustible and may ignite if exposed to heat or open flames.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving is recommended. Use chemically resistant gloves such as nitrile or butyl rubber.[2]Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles.[3]Protects against splashes and vapors that could cause serious eye damage. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection A flame-resistant lab coat, fully buttoned with sleeves extended to the wrists.[3]Prevents contact with skin and protects from potential splashes. Flame-resistant material is crucial due to the combustible nature of the compound.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood.[3] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required.[2]A fume hood is the primary engineering control to prevent inhalation of vapors. A respirator provides protection if adequate ventilation is not available.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is critical to ensure safety and compliance.

Handling Protocol:

  • Preparation: Before starting any work, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[3]

  • Weighing and Transferring: Conduct all weighing and transferring of this compound within the chemical fume hood. Use spark-proof tools and ground all equipment to prevent static discharge.[4]

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[1]

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[5]

Spill Management:

  • Evacuation and Alerting: In case of a spill, immediately alert others in the area and evacuate if necessary.

  • Containment: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated consumables and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Combustible," "Potential Irritant").

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials and sources of ignition.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6][7]

Experimental Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials and Spill Kit prep_hood->prep_materials handling_weigh Weighing and Transfer prep_materials->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate disposal_collect Collect Waste in Labeled Container handling_reaction->disposal_collect cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash cleanup_decontaminate->disposal_collect cleanup_ppe Doff PPE Correctly cleanup_wash->cleanup_ppe disposal_store Store in Satellite Accumulation Area disposal_collect->disposal_store disposal_pickup Arrange for EHS Pickup disposal_store->disposal_pickup

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.